Almorexant hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBTDRDPBJUBB-LHIMUUITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913358-93-7 | |
| Record name | Almorexant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913358937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Z94D9A99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Almorexant Hydrochloride: A Deep Dive into its Mechanism of Action as a Dual Orexin Receptor Antagonist
For Immediate Release
ALLSCHWIL, Switzerland – November 13, 2025 – This technical whitepaper provides an in-depth analysis of the mechanism of action of almorexant hydrochloride, a first-in-class dual orexin receptor antagonist (DORA). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and functional consequences of almorexant's engagement with the orexin system, a key regulator of wakefulness.
This compound, also known by its development code ACT-078573, competitively antagonizes both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] This dual antagonism is central to its therapeutic potential as a sleep-promoting agent. By blocking the wake-promoting signals of orexin peptides (orexin-A and orexin-B), almorexant facilitates the transition to and maintenance of sleep.[2] Although its development was discontinued due to observations of elevated liver enzymes in clinical trials, the study of almorexant has been pivotal in validating the orexin system as a therapeutic target for insomnia and has paved the way for next-generation DORAs.[1]
Core Mechanism: Competitive Antagonism at OX1 and OX2 Receptors
Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors, meaning it binds to the same site as the endogenous orexin peptides, thereby preventing their wake-promoting effects.[1] The binding affinity and functional antagonism of almorexant have been quantified in various in vitro studies, demonstrating its potent interaction with both receptor subtypes.
Quantitative Analysis of Receptor Binding and Functional Antagonism
The inhibitory activity of almorexant is typically characterized by its equilibrium dissociation constant (Ki) in radioligand binding assays and its half-maximal inhibitory concentration (IC50) in functional assays that measure the downstream signaling effects of orexin receptor activation, such as intracellular calcium mobilization.
| Parameter | Receptor Subtype | Species | Value (nM) | Assay Type |
| Ki | Human OX1 | Human | 1.3 | Radioligand Binding ([³H]almorexant) |
| Human OX2 | Human | 0.17 | Radioligand Binding ([³H]almorexant) | |
| IC50 | OX1 | Rat | 16 | Orexin-A induced Ca²⁺ Mobilization |
| OX1 | Human | 13 | Orexin-A induced Ca²⁺ Mobilization | |
| OX2 | Rat | 15 | Orexin-A induced Ca²⁺ Mobilization | |
| OX2 | Human | 8 | Orexin-A induced Ca²⁺ Mobilization | |
| OX1 | - | 6.6 | Not Specified | |
| OX2 | - | 3.4 | Not Specified |
Table 1: Summary of reported Ki and IC50 values for this compound at orexin receptors.[3][4]
Interestingly, studies have revealed that almorexant exhibits distinct kinetic properties at the two receptor subtypes. It displays fast association and dissociation rates at the OX1 receptor. In contrast, at the OX2 receptor, while the association is rapid, the dissociation is remarkably slow.[4] This slow dissociation from the OX2 receptor may contribute to a prolonged duration of action and effectively makes almorexant a pseudo-irreversible or non-competitive-like antagonist at this subtype under certain conditions.[4][5]
Orexin Signaling Pathway and its Inhibition by Almorexant
The binding of orexin peptides to their receptors initiates a cascade of intracellular signaling events. Both OX1 and OX2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 class of G proteins.[6] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key event in neuronal excitation.[6]
Almorexant, by competitively blocking the binding of orexin peptides to OX1 and OX2 receptors, prevents the activation of this Gq-PLC-IP3-Ca²⁺ signaling cascade.[1] This inhibition of orexin-induced neuronal excitation in key wake-promoting centers of the brain is the fundamental mechanism through which almorexant exerts its sleep-enabling effects.
Experimental Protocols for Characterization
The elucidation of almorexant's mechanism of action has relied on a suite of established in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of almorexant for the orexin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing either the human OX1 or OX2 receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]almorexant or another high-affinity orexin receptor ligand) is incubated with the cell membranes in the presence of varying concentrations of unlabeled almorexant.
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization (FLIPR) Assays
Functional assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), are used to measure the ability of almorexant to antagonize orexin-induced receptor activation.
Methodology:
-
Cell Plating: CHO or HEK293 cells expressing either OX1 or OX2 receptors are plated in 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of almorexant are added to the wells and pre-incubated with the cells.
-
Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The ability of almorexant to inhibit the orexin-A-induced calcium signal is quantified, and an IC50 value is determined.
Conclusion
This compound's mechanism of action is characterized by its potent, competitive dual antagonism of OX1 and OX2 receptors. By inhibiting the canonical Gq-mediated signaling pathway and subsequent intracellular calcium mobilization, almorexant effectively dampens the wake-promoting signals of the endogenous orexin system. The distinct kinetic properties of almorexant, particularly its slow dissociation from the OX2 receptor, may contribute to its efficacy profile. The comprehensive characterization of almorexant has not only provided a deep understanding of its pharmacological action but has also been instrumental in the broader development of orexin-based therapeutics for sleep disorders.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. Mapping the binding pocket of dual antagonist almorexant to human orexin 1 and orexin 2 receptors: comparison with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
Almorexant Hydrochloride: A Technical Guide to a Pioneering Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almorexant hydrochloride (ACT-078573) is a potent, dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Developed for the treatment of insomnia, it represents a first-in-class therapeutic agent targeting the orexin neuropeptide system, a key regulator of wakefulness. By competitively blocking the binding of orexin-A and orexin-B to their receptors, almorexant promotes sleep. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and pharmacological properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for in vitro and in vivo characterization are provided, along with visual representations of the orexin signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's scientific background. Although its clinical development was discontinued due to safety concerns, the study of almorexant has been instrumental in validating the orexin system as a therapeutic target for sleep disorders.
Introduction
The discovery of the orexin (hypocretin) system in the late 1990s identified a critical regulator of sleep and arousal located in the lateral hypothalamus. The orexin peptides, orexin-A and orexin-B, are excitatory neuropeptides that promote wakefulness by activating their cognate G-protein coupled receptors, OX1R and OX2R.[1] This understanding led to the hypothesis that antagonizing these receptors could be a novel therapeutic approach for insomnia.
This compound emerged as the first orally active, dual orexin receptor antagonist to be extensively studied in clinical trials for primary insomnia.[2][3] Its development marked a significant shift from traditional hypnotic agents that modulate the GABAergic system. Preclinical and early clinical studies demonstrated that almorexant effectively reduces sleep latency and increases sleep duration in various species, including humans.[2][3][4]
This document serves as a technical resource for researchers and drug development professionals, offering an in-depth look at the science behind almorexant's orexin receptor antagonism.
Chemical and Physical Properties
This compound is a synthetic, small molecule with the following chemical identity:
| Property | Value |
| IUPAC Name | (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide hydrochloride |
| Chemical Formula | C₂₉H₃₂ClF₃N₂O₃ |
| Molecular Weight | 549.02 g/mol [5] |
| CAS Number | 913358-93-7[6] |
| Appearance | Solid[5] |
Mechanism of Action: Orexin Receptor Antagonism
Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B.[7] This dual antagonism is crucial as both receptors are involved in promoting and maintaining wakefulness.
The Orexin Signaling Pathway
The binding of orexin peptides to their receptors activates Gq and/or Gi subtypes of G-proteins.[2][8] This activation triggers a cascade of intracellular events, primarily leading to an increase in cytosolic Ca²⁺ concentration through the activation of phospholipase C (PLC).[2][8] The elevated intracellular calcium results in neuronal depolarization and the release of various neurotransmitters that promote arousal, such as norepinephrine, histamine, and dopamine.[1] Almorexant blocks these initial receptor activation steps, preventing the subsequent signaling cascade and thereby promoting sleep.
Caption: Orexin signaling pathway and the inhibitory action of almorexant.
Quantitative Data
In Vitro Pharmacology
The following tables summarize the in vitro binding affinities and functional antagonist activity of almorexant.
Table 1: Almorexant Binding Affinities (Kd)
| Receptor | Species | Kd (nM) | Reference |
| OX1 | Human | 1.3 | [9] |
| OX2 | Human | 0.17 | [9] |
Table 2: Almorexant Functional Antagonist Activity (IC50)
| Assay | Receptor | Species | IC50 (nM) | Reference |
| Orexin-A induced Ca2+ mobilization | OX1 | Human | 13 | [1] |
| Orexin-A induced Ca2+ mobilization | OX2 | Human | 8 | [1] |
| Orexin-A induced Ca2+ mobilization | OX1 | Rat | 16 | [10] |
| Orexin-A induced Ca2+ mobilization | OX2 | Rat | 15 | [10] |
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Almorexant in Healthy Subjects
| Parameter | Value | Reference |
| Tmax (median) | 1.5 hours | [11] |
| Distribution Half-life | 1.6 hours | [11] |
| Terminal Half-life | 32 hours | [11] |
| Absolute Bioavailability | 11.2% | [12] |
Preclinical Efficacy in Animal Models
Table 4: Effects of Almorexant on Sleep Parameters in Rodents
| Species | Dose (mg/kg, p.o.) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| Rat | 30-300 | Decrease | Increase | Increase | [9] |
| Mouse | 25-300 | Decrease | Increase | Increase | [13] |
Clinical Efficacy in Primary Insomnia
Table 5: Key Results from a Phase II Clinical Trial in Patients with Primary Insomnia
| Parameter | Almorexant Dose | Change vs. Placebo | p-value | Reference |
| Sleep Efficiency (SE) | 400 mg | +14.4% | <0.001 | [14] |
| Latency to Persistent Sleep (LPS) | 400 mg | -18 min | 0.02 | [14] |
| Wake After Sleep Onset (WASO) | 400 mg | -54 min | <0.001 | [14] |
Table 6: Key Results from a Phase III Clinical Trial (NCT00608985) in Adults with Chronic Primary Insomnia
| Parameter | Almorexant Dose | Change vs. Placebo (Median) | p-value | Reference |
| Objective WASO (start of treatment) | 200 mg | -26.8 min | <0.0001 | [15] |
| Objective WASO (end of treatment) | 200 mg | -19.5 min | <0.0001 | [15] |
| Objective Total Sleep Time (TST) | 200 mg | Increased | <0.0001 | [15] |
| Subjective WASO | 200 mg | Decreased | 0.0006 | [15] |
Experimental Protocols
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of almorexant for orexin receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.
Caption: Workflow for a radioligand binding assay.
Materials:
-
CHO cell membranes expressing human OX1R or OX2R
-
[³H]Almorexant (Radioligand)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen CHO cell membranes expressing either OX1R or OX2R on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [³H]Almorexant (typically at or below its Kd value).
-
Varying concentrations of unlabeled almorexant (for competition binding) or buffer (for total binding). For non-specific binding, use a high concentration of an unlabeled orexin receptor ligand.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled almorexant concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This protocol describes a fluorescent-based assay to measure the functional antagonist activity of almorexant by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization in CHO cells expressing orexin receptors.
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
CHO cells stably expressing human OX1R or OX2R
-
Cell culture medium
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Orexin-A
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed CHO cells expressing either OX1R or OX2R into 96-well microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of almorexant to the wells and incubate at room temperature for a specified period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of orexin-A (typically the EC₈₀) into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the almorexant concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
In Vivo Assays
This protocol outlines the methodology for assessing the sleep-promoting effects of almorexant in rats or mice using electroencephalography (EEG) and electromyography (EMG).
Procedure:
-
Surgical Implantation: Anesthetize the animals and surgically implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the animals to the recording chambers and tethered recording setup for several days.
-
Baseline Recording: Record baseline EEG and EMG data for a 24-hour period to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle orally at a specific time point (e.g., at the beginning of the dark/active phase).
-
Post-Dosing Recording: Record EEG and EMG data for the subsequent 24 hours.
-
Data Analysis: Manually or automatically score the EEG/EMG recordings into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep). Quantify parameters such as latency to sleep onset, duration of each sleep state, and the number of state transitions. Compare the data from the almorexant-treated group to the vehicle-treated group to determine the compound's effect on sleep architecture.
Safety and Toxicology
Preclinical studies in animals did not reveal significant toxicological concerns or evidence of cataplexy, a hallmark symptom of narcolepsy. However, the clinical development of almorexant was ultimately halted in January 2011 due to observations of transient increases in liver enzymes in some trial participants, raising concerns about its hepatic safety profile.[7]
Conclusion
This compound was a pioneering dual orexin receptor antagonist that provided crucial proof-of-concept for the therapeutic potential of targeting the orexin system for the treatment of insomnia. Its mechanism of action, involving the competitive blockade of both OX1 and OX2 receptors, effectively promotes sleep by inhibiting the wake-promoting signals of orexin-A and orexin-B. While its development was discontinued, the extensive research conducted on almorexant has paved the way for the successful development of other dual orexin receptor antagonists that are now approved for clinical use. This technical guide has summarized the key chemical, pharmacological, preclinical, and clinical data for almorexant, providing a valuable resource for scientists and researchers in the field of sleep medicine and drug discovery. The methodologies and findings detailed herein continue to be relevant for the ongoing exploration of the orexin system and the development of novel therapeutics.
References
- 1. Investigation of the effect of the dual orexin receptor antagonist almorexant on ophthalmological, spermatogenic, and hormonal variables in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cegee.org [cegee.org]
- 7. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of drug treatment options for sleep‐related epileptiform spiking in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Almorexant Hydrochloride: A Technical Overview
Almorexant hydrochloride (ACT-078573) , a pioneering dual orexin receptor antagonist (DORA), marked a significant milestone in sleep medicine by targeting the orexin neuropeptide system, a key regulator of wakefulness. Developed by the Swiss pharmaceutical company Actelion, in collaboration with GlaxoSmithKline (GSK), Almorexant was the first compound in its class to be investigated for the treatment of primary insomnia.[1][2][3] Although its development was ultimately discontinued in Phase III clinical trials due to safety concerns, the journey of Almorexant has provided invaluable insights into the therapeutic potential of orexin antagonism and paved the way for a new class of insomnia treatments.[4][5]
This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
The discovery of the orexin system in the late 1990s, with its central role in promoting and maintaining wakefulness, presented a novel therapeutic target for sleep disorders.[1] The hypothesis was that by blocking the activity of orexin neuropeptides (orexin-A and orexin-B) at their receptors, OX1R and OX2R, a state of sleep could be induced. This approach was fundamentally different from existing hypnotics, which primarily targeted the GABAergic system. Almorexant emerged from a drug discovery program aimed at identifying potent and selective antagonists for both orexin receptors.
Mechanism of Action
Almorexant is a competitive antagonist of both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[5] By binding to these receptors in the brain, it prevents the endogenous orexin neuropeptides from exerting their wake-promoting effects. This blockade of orexin signaling is believed to dampen the activity of key wake-promoting centers in the brain, thereby facilitating the transition to and maintenance of sleep.[1] The dual antagonism of both OX1 and OX2 receptors was thought to be crucial for achieving robust sleep-promoting efficacy.
Preclinical Development
In Vitro Characterization
The affinity and functional antagonism of Almorexant at orexin receptors were characterized through a series of in vitro assays.
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| Binding Affinity (Kd, nM) | 1.3 | 0.17 | [6] |
| Functional Antagonism (IC50, nM) | 6.6 | 3.4 | [7] |
| Functional Antagonism (IC50, nM) - Orexin-A induced Ca2+ mobilization (rat) | 16 | 15 | [7] |
| Functional Antagonism (IC50, nM) - Orexin-A induced Ca2+ mobilization (human) | 13 | 8 | [7] |
In Vivo Studies in Animal Models
Preclinical studies in various animal models, including rats and mice, demonstrated the sleep-promoting effects of Almorexant.
Table 2: Summary of Key In Vivo Preclinical Findings for Almorexant
| Species | Dose | Key Findings | Reference |
| Rat | 300 mg/kg, p.o. | Decreased alertness and increased both non-REM and REM sleep. | [7] |
| Mouse (C57BL/6) | 25, 100, 300 mg/kg, p.o. | Dose-dependent reduction in time spent awake and increase in NREM and REM sleep. | [6][8] |
These studies confirmed that Almorexant could effectively cross the blood-brain barrier and induce a sleep state that resembled natural sleep architecture.
Clinical Development
Almorexant progressed through a comprehensive clinical trial program to evaluate its efficacy, safety, and pharmacokinetic profile in humans.
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers and patients revealed that Almorexant is rapidly absorbed with a relatively long terminal half-life.
Table 3: Pharmacokinetic Parameters of Almorexant in Humans
| Population | Dose | Tmax (median, h) | t1/2 (h) | Key Notes | Reference |
| Healthy Elderly | 100, 200, 400 mg (single dose) | 1.5 | 32 | Rapid disposition with a distribution half-life of 1.6 hours. | [9] |
| Healthy Subjects | 100, 200, 400, 1000 mg (multiple doses) | - | - | Minimal accumulation with repeated dosing. | [8] |
| Healthy Japanese and Caucasian Males | 200 mg (single dose) | ~1.0 | - | Similar pharmacokinetic profiles between ethnic groups. | [10] |
| Subjects with Hepatic Impairment | 100 mg (single dose) | - | - | Almorexant exposure increased with the severity of hepatic impairment. | [10] |
Clinical Efficacy
Multiple clinical trials demonstrated the efficacy of Almorexant in treating primary insomnia.
Table 4: Summary of Almorexant Phase II and Phase III Clinical Trial Efficacy Results in Primary Insomnia
| Trial Phase | Dose | Primary Endpoint(s) | Key Results | Reference |
| Phase II (Proof-of-Concept) | 100-400 mg | Sleep Efficiency (SE) | Significant, dose-dependent improvements in SE. At 400 mg, mean treatment effect of 14.4% vs. placebo (p<0.001). Improvements in LPS and WASO. | [1][11] |
| Phase III (RESTORA 1) | 100 mg, 200 mg | Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) | At 200 mg, significant decrease in objective WASO vs. placebo at the start (-26.8 min, p<0.0001) and end (-19.5 min, p<0.0001) of treatment. Significant increase in Total Sleep Time (TST). | [1][12][13] |
Discontinuation of Development
Despite promising efficacy data, the clinical development of Almorexant was discontinued in January 2011.[4] The decision was based on a review of data from ongoing long-term Phase III studies which revealed undesirable side effects, including concerns over the hepatic safety profile with observations of transient increases in liver enzymes.[5]
Experimental Protocols
Radioligand Binding Assay for Orexin Receptors
Objective: To determine the binding affinity of Almorexant for the human OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, is used.
-
Radioligand: A radiolabeled orexin receptor antagonist, such as [³H]-Almorexant or another suitable ligand, is used at a concentration near its Kd.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Almorexant.
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C).
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Almorexant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of Almorexant at orexin receptors.
Methodology:
-
Cell Culture: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein alpha subunit (e.g., Gαq) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
-
Compound Addition: The dye-containing buffer is removed, and buffer containing various concentrations of Almorexant or vehicle is added to the wells and incubated for a short period.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and a baseline fluorescence reading is taken. An orexin agonist (e.g., orexin-A) is then added to all wells to stimulate the receptors.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured, and the IC₅₀ value for Almorexant's inhibition of the agonist-induced calcium mobilization is determined using a sigmoidal dose-response curve.
In Vivo Sleep and Wakefulness Assessment in Rodents
Objective: To evaluate the effect of Almorexant on sleep-wake architecture in rats or mice.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively.
-
Acclimatization: Following a recovery period, animals are habituated to the recording chambers and tethered recording cables.
-
Drug Administration: Almorexant or vehicle is administered orally (p.o.) at the beginning of the animals' active phase (dark period).
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-24 hours) post-dosing.
-
Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the characteristic EEG and EMG patterns.
-
Data Analysis: The total time spent in each vigilance state, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between the Almorexant-treated and vehicle-treated groups.
Visualizations
Caption: Orexin Signaling Pathway and Mechanism of Almorexant Action.
Caption: Almorexant Drug Discovery and Development Workflow.
Conclusion
This compound was a trailblazer in the field of sleep therapeutics, validating the orexin system as a viable target for the treatment of insomnia. Although its journey was cut short due to safety concerns, the extensive preclinical and clinical research conducted on Almorexant laid a critical foundation for the subsequent development and approval of other dual orexin receptor antagonists. The story of Almorexant serves as a compelling case study in modern drug discovery, highlighting both the promise of novel biological targets and the rigorous safety standards that govern the development of new medicines. The insights gained from the Almorexant program continue to inform the ongoing research and development of sleep-related therapies.
References
- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism of almorexant, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Almorexant for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 10. Pharmacokinetics and tolerability of almorexant in Japanese and Caucasian healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Almorexant Hydrochloride: A Technical Guide to its Role in the Sleep-Wake Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almorexant hydrochloride, a first-in-class dual orexin receptor antagonist (DORA), represents a significant advancement in the pharmacological approach to sleep disorders. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, almorexant modulates the orexin system's role in maintaining arousal. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data elucidating the role of almorexant in the sleep-wake cycle. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a thorough understanding for researchers and drug development professionals.
Introduction: The Orexin System and Sleep-Wake Regulation
The discovery of the orexin system, comprising orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has revolutionized our understanding of sleep-wake regulation.[1] Orexin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, promoting wakefulness by exciting various arousal-related nuclei.[2] The activity of these neurons is highest during wakefulness and significantly reduced during sleep.[2] Dysregulation of the orexin system is pathognomonic for narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] This understanding provided the rationale for developing orexin receptor antagonists as a novel therapeutic strategy for insomnia. Almorexant was the first such compound to be extensively studied in clinical trials.[3]
Mechanism of Action: Dual Orexin Receptor Antagonism
Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[1] By blocking the excitatory signaling of orexins, almorexant is hypothesized to decrease wakefulness and facilitate the transition to sleep.[3] Preclinical studies have indicated that while almorexant is a dual antagonist, its sleep-promoting effects are primarily mediated through the blockade of the OX2R.[4][5][6] In vitro studies under non-equilibrium conditions show almorexant acting as a dual antagonist; however, at equilibrium, it demonstrates selectivity for OX2R due to a very slow dissociation rate from this receptor subtype.[4][7] This suggests that in a physiological context, its primary action may be as an OX2R antagonist.[7][8]
Below is a diagram illustrating the orexin signaling pathway and the mechanism of action of almorexant.
Preclinical Evidence
Animal Models
Preclinical studies in rats, dogs, and mice have consistently demonstrated the sleep-promoting effects of almorexant.[2][3] Administration of almorexant during the active phase of the circadian cycle leads to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, along with a reduction in locomotor activity.[5][6]
Role of OX1R and OX2R in Sleep Induction
To dissect the relative contributions of OX1R and OX2R to the hypnotic effects of almorexant, studies were conducted in knockout mice lacking one or both orexin receptors.[4][5] These experiments revealed that almorexant was effective in inducing sleep in wild-type and OX1R knockout (OX1R-/-) mice, but had no effect in OX2R knockout (OX2R-/-) or dual OX1R/OX2R knockout mice.[4][5][8] This provides strong evidence that the antagonism of OX2R is sufficient and necessary for the sleep-promoting effects of almorexant.[4][6][8]
The following table summarizes the key findings from preclinical studies in mice.
| Animal Model | Almorexant Dose (mg/kg) | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| C57BL/6J (Wild-Type) | 25, 100, 300 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [5] |
| OX1R-/- | 100 | Decreased | Increased | Increased | [5] |
| OX2R-/- | 100 | No significant change | No significant change | No significant change | [5] |
| OX1R-/-/OX2R-/- | 100 | No effect | No effect | No effect | [5] |
Experimental Protocol: Sleep Analysis in Mice
A typical experimental protocol for assessing the effects of almorexant on sleep in mice involves the following steps:
Clinical Evidence
Studies in Healthy Volunteers
Phase I studies in healthy volunteers demonstrated that almorexant was generally well-tolerated and exhibited dose-dependent pharmacokinetic and pharmacodynamic effects.[3][9] Following evening administration, almorexant showed a trend towards shorter latency to deeper sleep stages (3 and 4) and an increase in the duration of REM sleep at higher doses.[9]
Studies in Patients with Primary Insomnia
Clinical trials in patients with primary insomnia have provided robust evidence for the efficacy of almorexant in improving sleep parameters.[10][11][12] A significant proof-of-concept study demonstrated dose-dependent improvements in sleep efficiency (SE), the primary endpoint.[11][12]
The table below summarizes key efficacy data from a pivotal clinical trial in patients with primary insomnia.
| Dose | Change in Sleep Efficiency (SE) vs. Placebo | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Reference |
| 50 mg | - | - | - | [11] |
| 100 mg | Nominally significant improvement | - (P=0.004) | - | [10][12] |
| 200 mg | Significant improvement | - (P<0.001) | - | [10][12] |
| 400 mg | +14.4% (P<0.001) | -54 (P<0.001) | -18 (P=0.02) | [10][11][12] |
A study specifically in elderly patients with primary insomnia also showed significant and dose-related improvements in wake time after sleep onset (WASO) and total sleep time (TST).[13]
| Dose (in Elderly) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Reference |
| 25 mg | -10.4 (p=0.0018) | +14.3 (p<0.0001) | - | [13] |
| 50 mg | -19.2 (p<0.0001) | - | - | [13] |
| 100 mg | -31.4 (p<0.0001) | - | - | [13] |
| 200 mg | -46.5 (p<0.0001) | +55.1 (p<0.0001) | -10.2 (p=0.0001) | [13] |
Experimental Protocol: Polysomnography in Clinical Trials
The gold standard for assessing sleep in clinical trials is polysomnography (PSG). The following diagram outlines the typical workflow.
References
- 1. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cegee.org [cegee.org]
- 5. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 9. Orexin receptor antagonism: an ascending multiple-dose study with almorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. Orexin Receptor Antagonism, a New Sleep-Enabling Paradigm: A Proof-of-Concept Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Dual Orexin Receptor Antagonist, Almorexant, in Elderly Patients With " by Thomas Roth, Jed Black et al. [scholarlycommons.henryford.com]
Almorexant Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical research findings for almorexant hydrochloride (ACT-078573), a dual orexin receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Mechanism of Action
Almorexant is a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness and arousal.[2] By blocking the binding of the endogenous neuropeptides orexin-A and orexin-B to their receptors, almorexant reduces the downstream signaling that promotes wakefulness, thereby facilitating the initiation and maintenance of sleep.[2][3] Preclinical studies have demonstrated that this antagonism of the orexin system leads to a decrease in alertness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| IC50 | Human | OX1 | 6.6 nM | Functional Assay | [4] |
| Human | OX2 | 3.4 nM | Functional Assay | [4] | |
| Human | OX1 | 13 nM | Ca2+ Mobilization | [4] | |
| Human | OX2 | 8 nM | Ca2+ Mobilization | [4] | |
| Rat | OX1 | 16 nM | Ca2+ Mobilization | [4] | |
| Rat | OX2 | 15 nM | Ca2+ Mobilization | [4] | |
| pKi | Human | OX2 | 8.0 ± 0.1 | Radioligand Binding ([³H]-EMPA) | [5] |
| koff | Human | OX2 | 0.005 min⁻¹ | Competition Kinetic Analysis | [3][5][6] |
Table 2: In Vivo Efficacy in Animal Models
| Species | Dose (p.o.) | Effect | Study Details | Reference |
| Rat (Wistar) | 300 mg/kg | Decreased alertness, increased NREM and REM sleep | Electrophysiological indices measured | [4] |
| Dog | 100 mg/kg | Induced somnolence, increased surrogate markers of REM sleep | [4] | |
| Mouse (C57BL/6) | 25 mg/kg | Reduced time spent awake, increased NREM and REM sleep | EEG/EMG recordings during the dark phase | [7] |
| 100 mg/kg | Significantly reduced baseline locomotor activity and abolished orexin-A induced stimulation | Locomotor activity monitoring | [8] | |
| 100 & 200 mg/kg | Abolished the stimulatory effect of orexin | Locomotor activity monitoring | [8] | |
| 300 mg/kg | Reduced time spent awake for the 2nd to 7th hour | EEG/EMG recordings | [7] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of almorexant to orexin receptors.
Methodology: Equilibrium and kinetic binding studies were performed using a radioligand, [³H]-EMPA, which is an OX2-selective antagonist.[3][6]
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2 receptor were used.[3][6]
-
Equilibrium Binding: Membranes from these cells were incubated with a fixed concentration of [³H]-EMPA and varying concentrations of almorexant. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.
-
Kinetic Analysis: Competition kinetic analysis was used to determine the association and dissociation rates of almorexant. The dissociation rate (koff) was determined by monitoring the displacement of [³H]-EMPA over time after the addition of a high concentration of a non-labeled ligand.[3][5][6]
-
Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional antagonist activity of almorexant.
Methodology: The ability of almorexant to inhibit orexin-A-induced intracellular signaling was measured.
-
Calcium Mobilization Assay: CHO cells expressing either human or rat OX1 or OX2 receptors were loaded with a calcium-sensitive fluorescent dye.[4] Orexin-A was added to stimulate an increase in intracellular calcium. Almorexant was pre-incubated at various concentrations to determine its ability to block this response. The concentration of almorexant that inhibited 50% of the maximal orexin-A response (IC50) was determined.[4]
-
Inositol Phosphate Accumulation and ERK-1/2 Phosphorylation Assays: These assays were also conducted in CHO cells stably expressing the OX2 receptor to further characterize the functional antagonism.[3][6]
In Vivo Sleep Studies in Rodents
Objective: To evaluate the sleep-promoting effects of almorexant in animal models.
Methodology: Electroencephalogram (EEG) and electromyogram (EMG) recordings were used to monitor the vigilance states (wakefulness, NREM sleep, and REM sleep).
-
Animal Subjects: Male Wistar rats or C57BL/6 mice were used.[4][7]
-
Surgical Implantation: Animals were surgically implanted with electrodes for EEG and EMG recordings.
-
Habituation: Following recovery from surgery, animals were habituated to the recording chambers and cables.[7]
-
Drug Administration: Almorexant was administered orally (p.o.) at various doses at the beginning of the dark (active) phase.[7]
-
Data Acquisition and Analysis: EEG and EMG signals were continuously recorded and scored in epochs (e.g., 10 seconds) to determine the time spent in each vigilance state.[9]
Visualizations
Orexin Signaling Pathway and Antagonism by Almorexant
Caption: Orexin signaling and almorexant's antagonistic action.
Experimental Workflow for In Vivo Sleep Study
Caption: Workflow of a typical preclinical in vivo sleep study.
Mechanism of Action: Logical Relationship
Caption: Logical flow of almorexant's mechanism of action.
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Almorexant Hydrochloride
Introduction
Almorexant, also known by its development code ACT-078573, is a first-in-class dual orexin receptor antagonist (DORA) that was investigated for the treatment of insomnia.[1][2] It competitively antagonizes both the orexin-1 (OX1) and orexin-2 (OX2) receptors, key components of the orexin neuropeptide system that regulates sleep-wake cycles.[1][2] By blocking the wake-promoting signals of orexin-A and orexin-B, Almorexant facilitates the onset and maintenance of sleep.[2] Though its development was discontinued due to observations of transient increases in liver enzymes, Almorexant remains a critical reference compound for research into the orexin system and the development of subsequent DORAs.[1]
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.
Chemical and Physical Data
This compound is the salt form of the active compound Almorexant. Key chemical identifiers and properties are summarized below for researchers.
| Property | Value | Source(s) |
| Compound Name | This compound | [3][4] |
| CAS Number | 913358-93-7 | [1][3][4][5] |
| Parent CAS Number | 871224-64-5 (Almorexant free base) | [1][3] |
| Molecular Formula | C₂₉H₃₂ClF₃N₂O₃ | [3][4] |
| Molecular Weight | 549.02 g/mol | [3][4][6] |
| IUPAC Name | (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride | [3] |
| Synonyms | ACT-078573 hydrochloride | [2][3] |
| Solubility | DMSO: ≥ 46 mg/mL; Ethanol: 51 mg/mL; Water: Insoluble | [7][8][9] |
| Appearance | Solid | [4] |
Pharmacology and Mechanism of Action
Almorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[1] The orexin system is a primary regulator of wakefulness. Orexin neurons, located in the hypothalamus, project to and excite various brain regions involved in arousal. By binding to OX1 and OX2 receptors, the neuropeptides orexin-A and orexin-B trigger downstream signaling cascades, most notably the Gq-protein pathway, leading to an increase in intracellular calcium ([Ca²⁺]i) and neuronal activation.
Almorexant occupies the orexin binding sites on these receptors, preventing the endogenous ligands from activating them and thereby suppressing the wake-promoting signal.[10] This leads to a decrease in alertness and promotes transitions to both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][11] Studies in mice lacking both orexin receptors confirmed that Almorexant's sleep-promoting effects are mediated specifically through this system, as the compound had no effect in these knockout animals.[11][12]
Quantitative Pharmacological Data
The potency and binding affinity of Almorexant have been characterized in various in vitro and in vivo models.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Receptor | Species | Value (nM) | Assay Type | Source(s) |
| IC₅₀ | OX1 | Human | 6.6 | Radioligand Binding | [6][13] |
| OX2 | Human | 3.4 | Radioligand Binding | [6][13] | |
| K_d | OX1 | Human | 1.3 | Radioligand Binding | [7][10][13][14] |
| OX2 | Human | 0.17 | Radioligand Binding | [7][10][13][14] | |
| IC₅₀ | OX1 | Human | 13 | Ca²⁺ Mobilization | [6][9] |
| OX2 | Human | 8 | Ca²⁺ Mobilization | [6][9] | |
| OX1 | Rat | 16 | Ca²⁺ Mobilization | [6][9] | |
| OX2 | Rat | 15 | Ca²⁺ Mobilization | [6][9] | |
| pK_I | OX2 | Human | 8.0 ± 0.1 | [³H]-EMPA Binding | [15] |
| k_off | OX2 | Human | 0.005 min⁻¹ | Kinetic Binding | [16][17] |
Table 2: In Vivo Efficacy and Human Pharmacokinetics
| Parameter | Species | Dose | Effect | Source(s) |
| Efficacy | Rat | 300 mg/kg p.o. | Decreased alertness, increased NREM & REM sleep | [6][10] |
| Dog | 100 mg/kg p.o. | Induced somnolence, increased REM sleep markers | [6] | |
| Mouse | 25-300 mg/kg | Dose-dependent decrease in wakefulness | [11] | |
| T_max | Human | 200 mg | 0.8 - 1.5 hours | [18][19] |
| t_½ | Human | 200 mg | 17.8 - 32 hours | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving Almorexant.
Protocol 1: In Vitro Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This functional assay measures the ability of an antagonist to block the signaling cascade initiated by orexin receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are cultured in standard media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 60 minutes.
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution. A serial dilution series is then prepared in the assay buffer.
-
Antagonist Incubation: After dye loading, cells are washed again. The various concentrations of Almorexant (or vehicle control) are added to the wells, and the plate is incubated for a specified period (e.g., 20-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured for a few seconds. Then, a solution of the agonist (e.g., Orexin-A at a concentration that elicits a submaximal response, like EC₈₀) is added to the wells.
-
Data Acquisition: Fluorescence intensity is measured continuously for 2-3 minutes following agonist addition. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response in each well is determined. The data are normalized to the response of the vehicle control wells (0% inhibition) and wells with a maximally effective concentration of a known antagonist (100% inhibition). The IC₅₀ value, the concentration of Almorexant that inhibits 50% of the agonist-induced response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.[6]
Protocol 2: In Vivo Sleep-Wake Assessment in Rodents
This protocol describes the methodology for evaluating the sleep-promoting effects of Almorexant using electroencephalography (EEG) and electromyography (EMG).
-
Animal Preparation: Adult male Wistar rats or C57BL/6 mice are used.[6][11] Animals are surgically implanted with electrodes for EEG (screws placed over the cortex) and EMG (wires inserted into the nuchal muscles) recording under anesthesia.
-
Recovery and Habituation: Animals are allowed to recover for at least one week. Following recovery, they are habituated to the recording chambers and lightweight cabling system to minimize stress.[11]
-
Experimental Design: A crossover design is typically used, where each animal receives both vehicle and one or more doses of Almorexant on separate days, with a washout period in between.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 1% methylcellulose) and administered orally (p.o.) via gavage. Administration is timed to occur just before the start of the animal's active phase (the dark period for nocturnal rodents) to assess sleep-promoting effects against a high background of wakefulness.[11]
-
Data Recording: EEG and EMG signals are continuously recorded for a set period (e.g., 12 hours dark phase and 12 hours light phase) following administration.
-
Data Analysis: The recorded signals are segmented into epochs (e.g., 10 seconds). Each epoch is manually or automatically scored as one of three states: Wake (high-frequency, low-amplitude EEG; high EMG tone), NREM sleep (low-frequency, high-amplitude EEG; reduced EMG tone), or REM sleep (theta-dominant EEG; muscle atonia/lowest EMG tone).
-
Endpoint Calculation: Key parameters are quantified, including the total time spent in each state, the latency to the first episode of persistent sleep, the number and duration of sleep/wake bouts, and sleep architecture. Statistical analyses (e.g., ANOVA) are used to compare the effects of Almorexant to the vehicle control.[11]
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C29H32ClF3N2O3 | CID 25227440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Almorexant HCl | CAS 913358-93-7 |OX1R and OX2R antagonist | AOBIOUS [aobious.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. bio-fount.com [bio-fount.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cegee.org [cegee.org]
- 13. apexbt.com [apexbt.com]
- 14. Almorexant | CAS#:871224-64-5 | Chemsrc [chemsrc.com]
- 15. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Almorexant Hydrochloride: In Vivo Experimental Protocols for Sleep and Locomotor Activity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Almorexant hydrochloride is a potent and selective dual orexin receptor antagonist that has been instrumental in elucidating the role of the orexin system in regulating sleep-wake cycles.[1] It acts as a competitive antagonist at both orexin 1 (OX1) and orexin 2 (OX2) receptors, thereby blocking the wake-promoting effects of the endogenous neuropeptides orexin-A and orexin-B.[1][2] In vivo studies have consistently demonstrated its efficacy in promoting both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep and reducing locomotor activity in various animal models.[3][4] Notably, research indicates that the antagonism of the OX2 receptor is sufficient for sleep induction.[3][5] This document provides detailed in vivo experimental protocols for evaluating the effects of this compound on sleep and locomotor activity, along with a summary of key quantitative data from preclinical studies.
Mechanism of Action
Almorexant competitively binds to and blocks OX1 and OX2 receptors, preventing the downstream signaling cascades initiated by orexin peptides. This disfacilitation of wake-promoting neuronal systems is hypothesized to create a permissive state for sleep onset and maintenance.[6] The slow dissociation of Almorexant from orexin receptors may contribute to its prolonged duration of action.[1]
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cegee.org [cegee.org]
- 5. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 6. Frontiers | The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats [frontiersin.org]
Application Notes and Protocols for Almorexant Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of almorexant hydrochloride, a dual orexin receptor antagonist (DORA), in preclinical rodent research. The following sections detail recommended dosages, experimental protocols for key applications, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound for various applications in rats and mice, as reported in the scientific literature.
Table 1: this compound Dosages in Mice
| Application | Strain | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Sleep Promotion | C57BL/6J | 25, 100, 300 | Oral (p.o.) | Dose-dependent increase in NREM and REM sleep; reduction in wakefulness.[1] | [1] |
| Locomotor Activity | C57BL/6 | 50, 100, 200 | Oral (p.o.) | Significant reduction in baseline locomotor activity and abolition of orexin-A induced hyperlocomotion at 100 and 200 mg/kg.[2][3] | [2][3] |
| Learning & Memory | APP/PS1 | 10, 30, 60 | Intraperitoneal (i.p.) | 30 mg/kg prolonged sleep without impairing learning and memory; 60 mg/kg impaired performance.[4] | [4] |
Table 2: this compound Dosages in Rats
| Application | Strain | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Sleep & Cognition | Sprague Dawley | 100 | Oral (p.o.) | Promoted sleep to a similar extent as zolpidem without impairing spatial reference and working memory.[5] | [5] |
| Central Chemoreception | Not Specified | 300-400 | Oral Gavage | Attenuated the CO2 response during wakefulness in the active period.[6] | [6] |
| Ethanol Self-Administration | Long-Evans | 3, 10, 15 | Intraperitoneal (i.p.) | 15 mg/kg significantly decreased active lever pressing for ethanol.[7] | [7] |
Experimental Protocols
Sleep-Wake Analysis via EEG/EMG
This protocol describes the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and subsequent sleep-wake analysis in rodents.
Surgical Procedure:
-
Anesthetize the rodent using isoflurane.
-
Place the animal in a stereotaxic frame.
-
Implant a telemetry transmitter intraperitoneally for wireless signal acquisition.[5]
-
Route biopotential leads subcutaneously to the head and neck.
-
For EEG, drill two holes in the skull. Typical coordinates for rats are:
-
Insert EEG electrodes into the drilled holes and secure them with dental acrylic.[5]
-
For EMG, bilaterally position two biopotential leads through the nuchal (neck) muscles.[5]
-
Allow a post-surgical recovery period of at least 3 weeks before starting experiments.[5]
Data Acquisition and Analysis:
-
House animals individually in recording chambers with a controlled light-dark cycle (e.g., 12:12).[5]
-
Administer almorexant or vehicle at the desired time point (e.g., at the beginning of the dark/active phase).[1][6]
-
Record EEG and EMG signals continuously.
-
Score the recordings in 10-second epochs as wakefulness (W), non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep using appropriate software (e.g., NeuroScore, Somnologica).[1][5]
Locomotor Activity Assessment
This protocol outlines the procedure for evaluating the effect of almorexant on spontaneous and orexin-induced locomotor activity.
Procedure:
-
Habituate the mice to the locomotor activity chambers for at least 30 minutes.[3]
-
Administer almorexant or vehicle orally. Doses of 50, 100, and 200 mg/kg have been shown to be effective.[2][3]
-
Record baseline locomotor activity for 30 minutes post-drug administration.[1][3]
-
For orexin-induced locomotion, administer orexin-A (e.g., 3 µg) via intracerebroventricular (ICV) injection.[1][3]
-
Record locomotor activity for an additional 75 minutes.[1][3]
-
Analyze data for total distance traveled and stereotypic counts.[7]
Morris Water Maze for Spatial Memory
This protocol is used to assess the impact of almorexant on spatial reference and working memory in rats.
Procedure:
-
Administer almorexant (e.g., 100 mg/kg, p.o.) or vehicle.[5]
-
For spatial reference memory, train the rats to find a hidden platform in a pool of water.
-
For spatial working memory, the platform location is changed daily.
-
Conduct trials and record the time taken (latency) and the path taken to find the platform.
-
Compare the performance of almorexant-treated animals to vehicle-treated controls.[5]
Signaling Pathways and Experimental Workflows
Almorexant Mechanism of Action
Almorexant acts as a dual antagonist at both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[8] These are G-protein coupled receptors. The binding of orexin peptides to these receptors typically leads to the activation of various downstream signaling cascades, including the stimulation of Gq or Gi subtypes, which in turn activate phospholipase C (PLC), leading to an increase in intracellular calcium.[9] By blocking these receptors, almorexant prevents these downstream effects, thereby inhibiting the wake-promoting signals of the orexin system.
Caption: Almorexant blocks orexin receptors, inhibiting downstream signaling and neuronal activation.
Experimental Workflow for Sleep Studies
The following diagram illustrates a typical workflow for conducting sleep studies in rodents to evaluate the effects of almorexant.
Caption: A typical experimental workflow for rodent sleep studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of different doses of almorexant on learning and memory in 8-month-old APP/PS1 (AD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Almorexant Hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of almorexant hydrochloride in various animal models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Almorexant (ACT-078573) is a competitive dual orexin receptor antagonist that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of sleep and wakefulness, with orexin neuropeptides promoting arousal.[2][3] By blocking these receptors, almorexant has been shown to promote sleep in multiple species, including rats, dogs, and humans.[2][4] These notes are intended to guide researchers in designing and conducting preclinical studies involving this compound.
Mechanism of Action: Orexin Signaling Pathway
Almorexant functions by competitively antagonizing OX1 and OX2 receptors, thereby inhibiting the wake-promoting effects of orexin-A and orexin-B neuropeptides. These neuropeptides are produced by neurons in the lateral hypothalamus and project to various arousal centers in the brain.[2] While almorexant is a dual antagonist, in vivo studies suggest that its sleep-promoting effects are primarily mediated through the blockade of the OX2 receptor.[2][5][6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on sleep parameters and locomotor activity in various animal models.
Table 1: Effects of Almorexant on Sleep Architecture in Mice (C57BL/6)[2][3]
| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep |
| 50 | ↓ | ↑ | ↑ |
| 100 | ↓↓ | ↑↑ | ↑↑ |
| 200 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
Arrow direction indicates increase (↑) or decrease (↓) relative to vehicle control. The number of arrows indicates the magnitude of the effect.
Table 2: Effects of Almorexant on Locomotor Activity in Mice[3]
| Dose (mg/kg, p.o.) | Effect on Baseline Locomotor Activity | Effect on Orexin-A-Induced Locomotion |
| 50 | Reduced | No significant prevention |
| 100 | Reduced | Reduced |
| 200 | Reduced | Reduced |
Table 3: Effects of Almorexant on Sleep Parameters in Rats[7][8]
| Dose (mg/kg, p.o.) | Change in Wakefulness (Dark Period) | Change in NREM Sleep (Dark Period) | Change in REM Sleep (Dark Period) |
| 300 | -56% | +39% | +146% |
Table 4: Effects of Almorexant on Methamphetamine-Induced Sleep Impairment in Rhesus Monkeys[9]
| Dose (mg/kg, i.m.) | Timing of Administration | Effect on Sleep Latency | Effect on Sleep Efficiency |
| 1, 3, 10 | Morning (pretreatment) | Dose-dependent improvement | Dose-dependent improvement |
| 1, 3, 10 | Evening (treatment) | Dose-dependent improvement | Dose-dependent improvement |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Almorexant on Sleep-Wake States in Mice
This protocol is adapted from studies investigating the effects of almorexant on sleep architecture in mice.[2][3]
1. Animals:
-
Male C57BL/6J mice, or genetically modified strains (e.g., OX1R-/-, OX2R-/-, OX1R-/-/OX2R-/-) and their wild-type littermates.[2]
-
House animals individually under a 12-h light/12-h dark cycle with ad libitum access to food and water.
2. Surgical Implantation of Electrodes:
-
Anesthetize mice and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
3. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.25% methylcellulose solution in water).[7]
-
Administer almorexant or vehicle orally (p.o.) via gavage at desired doses (e.g., 50, 100, 200 mg/kg).[3]
-
Administer the compound 5-10 minutes before the dark (active) phase begins.[2]
4. Data Acquisition and Analysis:
-
Record EEG/EMG signals continuously for at least 12 hours following administration.
-
Score the recordings manually or using automated software to classify vigilance states (wake, NREM sleep, REM sleep) in epochs (e.g., 10 seconds).
-
Quantify the total time spent in each state and analyze for statistical significance compared to vehicle control.
Protocol 2: Evaluation of Almorexant on Locomotor Activity in Mice
This protocol is based on experiments assessing the impact of almorexant on spontaneous and orexin-induced locomotor activity.[3]
1. Animals:
-
Male C57BL/6J mice.
-
House animals under standard conditions.
2. Intracerebroventricular (ICV) Cannula Implantation (for orexin-induced locomotion):
-
Anesthetize mice and stereotaxically implant a guide cannula into a cerebral ventricle.
-
Allow for a recovery period before testing.
3. Drug Preparation and Administration:
-
Prepare almorexant as described in Protocol 1.
-
Dissolve orexin-A in sterile saline for ICV injection.
-
Administer almorexant or vehicle orally 30 minutes prior to the start of the activity recording.[3]
-
For orexin-induced locomotion, administer orexin-A (e.g., 3 µg) or vehicle via the ICV cannula after a 30-minute habituation and baseline recording period.[3]
4. Locomotor Activity Measurement:
-
Place individual mice in locomotor activity boxes equipped with infrared beams to detect movement.
-
Allow for a 30-minute habituation period.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 75 minutes post-ICV injection).[8]
5. Data Analysis:
-
Quantify locomotor activity in time bins.
-
Compare the activity levels between treatment groups using appropriate statistical tests.
Safety and Toxicology Considerations
The development of almorexant was discontinued in 2011 due to concerns about its side-effect profile, specifically transient increases in liver enzymes observed in clinical trials.[1] While preclinical studies in animals did not highlight significant toxicological issues, researchers should be aware of the potential for off-target effects and monitor animal health closely during chronic administration studies.[4][9] Standard toxicological assessments in animal models are crucial for any new compound in this class.[10][11]
Conclusion
This compound is a valuable research tool for investigating the role of the orexin system in sleep-wake regulation and other physiological processes. The protocols and data presented here provide a foundation for designing and interpreting experiments using this compound in various animal models. Careful consideration of dose, timing of administration, and the specific research question is essential for obtaining robust and reproducible results.
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. cegee.org [cegee.org]
- 3. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 6. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of human disease in drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Almorexant Hydrochloride in Sleep Deprivation Studies
Introduction
The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness.[1] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote arousal and maintain wakefulness.[1] Consequently, antagonism of orexin receptors presents a logical therapeutic strategy for insomnia. Almorexant hydrochloride (ACT-078573) is a competitive dual orexin receptor antagonist (DORA) that blocks the binding of both orexin-A and orexin-B to OX1 and OX2 receptors.[2][3] This action inhibits the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.[4] In preclinical research, particularly in sleep deprivation studies, Almorexant is a valuable tool to investigate the physiological consequences of sleep loss and the role of the orexin system in mediating these effects. These notes provide detailed protocols for the use of this compound in rodent models of sleep deprivation.
Mechanism of Action
Almorexant competitively antagonizes OX1 and OX2 receptors, inhibiting the downstream signaling cascades that promote wakefulness.[3] Orexin receptors couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[1][5] Activation typically leads to a Gq-mediated activation of phospholipase C (PLC), resulting in increased intracellular Ca2+ mobilization, a key event in neuronal excitation.[6][7] Almorexant blocks this increase in intracellular calcium.[2] By preventing orexin-mediated signaling, Almorexant dis-facilitates wake-promoting neural systems, leading to a decrease in alertness and an increase in both non-REM (NREM) and REM sleep.[2][8]
Data Presentation
Quantitative data regarding Almorexant's binding affinity and effective dosages in preclinical models are summarized below.
Table 1: In Vitro Activity of this compound
| Receptor Target | Species | IC50 Value | Reference |
|---|---|---|---|
| OX1 Receptor | Human | 6.6 nM | [2] |
| OX2 Receptor | Human | 3.4 nM | [2] |
| OX1 Receptor | Rat | 16 nM | [2] |
| OX2 Receptor | Rat | 15 nM |[2] |
Table 2: Effective Dosages of Almorexant in Rodent Sleep Deprivation & Sleep Promotion Studies
| Species | Administration Route | Dosage Range | Key Findings | References |
|---|---|---|---|---|
| Rat (Wistar) | Oral (p.o.) | 100 - 300 mg/kg | Decreased alertness; Increased NREM and REM sleep. | [2][9] |
| Rat (Sprague-Dawley) | Oral (p.o.) | 300 - 400 mg/kg | Attenuated central chemoreception in wakefulness. | [10] |
| Mouse (C57BL/6J) | Oral (p.o.) | 50 - 200 mg/kg | Dose-dependently increased NREM and REM sleep; Blocked orexin-induced locomotion. | [8][11][12] |
| Mouse (APP/PS1) | Intraperitoneal (i.p.) | 10 - 60 mg/kg | Increased total sleep time; 30 mg/kg improved working memory without impairment. | [13][14] |
| Rat | Oral (p.o.) | 100 mg/kg | Promoted sleep after 6h sleep deprivation without impairing spatial memory. |[15] |
Experimental Protocols
The following protocols provide a framework for conducting a sleep deprivation study in rodents using Almorexant.
Protocol 1: Surgical Implantation of EEG/EMG Electrodes
This protocol is essential for the accurate measurement of sleep-wake states.
-
Anesthesia: Anesthetize the rodent (e.g., adult mouse or rat) with an appropriate anesthetic (e.g., sodium pentobarbital 50 mg/kg, i.p., or isoflurane).[16] Place the animal in a stereotaxic frame.
-
Surgical Preparation: Remove fur from the scalp, and clean the area with an antiseptic solution. Make a midline incision to expose the skull.[17]
-
Electrode Placement:
-
EEG Electrodes: Drill small holes through the skull over the desired cortical areas (e.g., frontal and parietal regions) without piercing the dura mater.[16][18] Screw in stainless steel screws, which will serve as EEG electrodes.
-
EMG Electrodes: Insert two insulated, flexible wire electrodes into the nuchal (neck) muscles to record muscle tone.[16]
-
-
Assembly and Fixation: Solder the leads from the EEG screws and EMG wires to a headmount connector. Secure the entire assembly to the skull using dental cement.[16][17]
-
Post-Operative Care: Administer post-operative analgesia and allow the animal to recover for at least one week before starting experiments. Monitor the animal for signs of infection or distress.
Protocol 2: Sleep Deprivation Methodology
Gentle handling is a common method to induce sleep deprivation without causing excessive stress.
-
Timing: Begin the sleep deprivation period at a specific time, often at the beginning of the animal's normal sleep period (e.g., the start of the light cycle for nocturnal rodents).[15]
-
Procedure: Continuously monitor the animals via EEG/EMG recordings. When the animal shows signs of sleep onset (e.g., high-amplitude slow waves on EEG), gently stimulate it to maintain wakefulness.[15]
-
Stimulation Methods: Use mild stimuli such as tapping on the cage, introducing novel objects (e.g., a brush), or gently stroking the fur. The goal is to keep the animal awake with minimal stress.[15]
-
Duration: A common duration for acute sleep deprivation is 6 hours, which is sufficient to increase sleep pressure.[15]
Protocol 3: this compound Administration
-
Formulation: this compound can be dissolved or suspended in a suitable vehicle. For oral gavage (p.o.), a 0.25% methylcellulose solution is often used.[10] For intraperitoneal (i.p.) injection, the vehicle may vary; ensure it is sterile and non-irritating.[13][14]
-
Dosage: Select a dose based on previous studies and the research question (see Table 2). Doses for mice often range from 30-100 mg/kg, while rats may require 100-300 mg/kg.[9][14][15]
-
Administration: Administer the vehicle or the prepared Almorexant solution immediately following the sleep deprivation period. This allows for the assessment of the drug's effect on recovery sleep.
-
Control Group: Always include a vehicle-treated control group that undergoes the same sleep deprivation protocol to differentiate drug effects from the natural sleep rebound.
Protocol 4: Data Acquisition and Analysis
-
Recording: Following drug administration, record EEG and EMG signals continuously for a prolonged period (e.g., 12-24 hours) to assess the drug's impact on sleep latency, duration, and architecture.
-
Sleep Scoring: Manually or automatically score the recorded data in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on standard criteria for EEG frequency/amplitude and EMG activity.
-
Data Analysis: Quantify key sleep parameters, including:
-
Latency to onset of NREM and REM sleep.
-
Total time spent in wake, NREM, and REM sleep.
-
Bout duration and number of bouts for each state.
-
EEG power spectral analysis (e.g., delta power during NREM sleep as an indicator of sleep intensity).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare sleep parameters between the Almorexant-treated and vehicle-treated groups.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Almorexant - Wikipedia [en.wikipedia.org]
- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 9. Differential Effects of the Dual Orexin Receptor Antagonist Almorexant and the GABAA-α1 Receptor Modulator Zolpidem, Alone or Combined with Ethanol, on Motor Performance in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cegee.org [cegee.org]
- 12. researchgate.net [researchgate.net]
- 13. Dual orexin receptor antagonist ameliorates sleep deprivation-induced learning and memory impairment in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of different doses of almorexant on learning and memory in 8-month-old APP/PS1 (AD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Low Cost Electrode Assembly for EEG Recordings in Mice [frontiersin.org]
Almorexant Hydrochloride: Application Notes and Protocols for Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant hydrochloride (ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that competitively blocks both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness, arousal, and motivation.[3][4] By antagonizing orexin receptors, almorexant effectively promotes sleep and has been investigated for its therapeutic potential in treating insomnia.[5][6] Although its clinical development was halted due to safety concerns, almorexant remains a valuable pharmacological tool for investigating the role of the orexin system in a wide range of behaviors in preclinical neuroscience research.[2] These application notes provide an overview of almorexant's mechanism of action and detailed protocols for its use in various behavioral neuroscience experiments.
Mechanism of Action
This compound acts as a competitive antagonist at both OX1 and OX2 receptors, inhibiting the downstream signaling cascades initiated by the binding of orexin-A and orexin-B.[2][7] Orexin receptors are G-protein coupled receptors that, upon activation, lead to an increase in intracellular calcium levels.[1][7] Almorexant blocks this orexin-induced calcium mobilization.[1][8] The sleep-promoting effects of almorexant are primarily mediated through the blockade of OX2 receptors.[9][10]
Figure 1: Almorexant's antagonism of orexin signaling.
Data Presentation: Summary of Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various behavioral paradigms.
Table 1: Effects of Almorexant on Sleep Parameters
| Species | Dose | Route | Key Findings | Reference(s) |
| Rat (Wistar) | 300 mg/kg | p.o. | Decreased alertness, increased NREM and REM sleep. | [1] |
| Rat | 300 mg/kg | p.o. | Over a 12-hour night, NREM sleep increased to 41.1% (vs. 31.8% for vehicle) and REM sleep to 7.9% (vs. 4.5% for vehicle). | [11] |
| Dog | 100 mg/kg | p.o. | Induced somnolence and increased surrogate markers of REM sleep. | [1] |
| Mouse (C57BL/6J) | 25, 100, 300 mg/kg | p.o. | Dose-dependently reduced time awake and increased NREM and REM sleep. | [10] |
| Mouse (APP/PS1 AD model) | 10, 30, 60 mg/kg | i.p. | Dose-dependently increased sleep duration. | [12] |
| Rhesus Monkey | 0.3 mg/kg (methamphetamine) + Almorexant | p.o. | Almorexant pretreatment or evening treatment improved methamphetamine-induced sleep impairment in a dose-dependent manner. | [13] |
Table 2: Effects of Almorexant on Learning and Memory
| Species | Dose | Route | Behavioral Task | Key Findings | Reference(s) | |---|---|---|---|---| | Rat | 300 mg/kg | p.o. | Morris Water Maze (Spatial Reference Memory) | No detrimental effect on task performance; facilitated memory encoding and/or consolidation. |[11] | | Rat | 300 mg/kg | p.o. | Passive Avoidance | Rats treated with almorexant were fully capable of avoidance learning. |[11] | | Rat | 100 mg/kg | p.o. | Morris Water Maze (Spatial Reference & Working Memory) | No impairment in either task, in contrast to significant impairments with zolpidem. |[14][15] | | Mouse (APP/PS1 AD model) | 10, 30 mg/kg | i.p. | Y-Maze | Did not impair short-term learning and memory performance. The 30 mg/kg dose improved working memory. |[12] | | Mouse (APP/PS1 AD model) | 60 mg/kg | i.p. | Y-Maze | Impaired behavioral learning and memory performance. |[12] |
Table 3: Effects of Almorexant on Other Behaviors
| Species | Dose | Route | Behavioral Task | Key Findings | Reference(s) | |---|---|---|---|---| | Rat | 30, 100, 300 mg/kg | p.o. | Fear-Potentiated Startle | Dose-dependently decreased fear-potentiated startle, suggesting anxiolytic-like effects. |[16] | | Rat | 10, 15 mg/kg | i.p. | Ethanol Self-Administration | Decreased operant self-administration of 20% ethanol. |[7] | | Rat | 10, 15 mg/kg | i.p. | Sucrose Self-Administration | Decreased operant self-administration of 5% sucrose. |[7] | | Rat | 10, 15 mg/kg | i.p. | Locomotor Activity | No significant effect on locomotor activity. |[7] | | Rhesus Monkey | - | p.o. | Methamphetamine-induced hyperactivity | Blocked the daytime stimulant effects of methamphetamine. |[13] |
Experimental Protocols
Detailed methodologies for key behavioral experiments using this compound are provided below.
Protocol 1: Assessment of Sleep-Wake Architecture in Rodents
Objective: To evaluate the effects of almorexant on the temporal organization of sleep and wakefulness.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)[10]
-
Male Wistar rats or C57BL/6J mice
-
EEG and EMG recording equipment
-
Stereotaxic apparatus
-
Oral gavage needles or intraperitoneal injection supplies
-
Animal housing with controlled light-dark cycle
Procedure:
-
Surgical Implantation:
-
Habituation:
-
Habituate the animals to the recording chambers and handling procedures for several days.
-
-
Drug Administration:
-
Prepare a suspension of almorexant in the chosen vehicle.
-
Administer almorexant or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at the desired dose.[1][10][12] Administration is typically done at the beginning of the animal's active phase (dark period for nocturnal rodents) to assess sleep-promoting effects.[8]
-
-
Data Acquisition:
-
Record EEG and EMG signals continuously for a defined period (e.g., 12 or 24 hours) following drug administration.
-
-
Data Analysis:
-
Score the recordings into distinct vigilance states: wakefulness, NREM sleep, and REM sleep, typically in 10-second epochs.
-
Quantify the total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
-
Compare the data from the almorexant-treated group to the vehicle-treated control group using appropriate statistical tests.
-
Figure 2: Workflow for assessing sleep-wake architecture.
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess the impact of almorexant on spatial reference and working memory.[11][14]
Materials:
-
This compound
-
Vehicle
-
Male rats
-
Circular water tank (approx. 1.5-2 m diameter) filled with opaque water
-
Submerged escape platform
-
Video tracking system and software
-
Extra-maze visual cues
Procedure:
-
Habituation:
-
Handle the rats for several days before the experiment.
-
-
Drug Administration:
-
Acquisition Phase (Spatial Reference Memory):
-
Conduct 4 trials per day for several consecutive days.
-
For each trial, place the rat in the water facing the tank wall from one of four starting positions.
-
Allow the rat to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swim speed using the tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Place the rat in the tank for a single probe trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Cued Trials (Control):
-
To control for sensorimotor and motivational deficits, conduct cued trials where the platform is visible.[11]
-
-
Data Analysis:
-
Analyze the learning curve (escape latency across acquisition days).
-
Compare the performance in the probe trial between the almorexant and vehicle groups.
-
Protocol 3: Fear-Potentiated Startle (FPS) for Anxiety-Like Behavior
Objective: To determine if almorexant has anxiolytic-like properties by measuring its effect on a conditioned fear response.[16]
Materials:
-
This compound
-
Vehicle
-
Male rats
-
Startle response measurement system (including a chamber with a load cell platform)
-
Light source for the conditioned stimulus (CS)
-
Acoustic stimulus generator for the startle stimulus
-
Shock generator for the unconditioned stimulus (US)
Procedure:
-
Habituation:
-
Acclimate the rats to the startle chambers.
-
-
Conditioning Session:
-
Place the rat in the chamber.
-
Present a neutral stimulus (e.g., light) as the CS, followed by a mild foot shock (US).
-
Repeat this pairing several times.
-
-
Drug Administration:
-
On the test day, administer almorexant or vehicle (e.g., 30-300 mg/kg, p.o.) prior to the session.[16]
-
-
Test Session:
-
Place the rat back in the startle chamber.
-
Present two types of trials in a randomized order:
-
Noise-Alone trials: A loud acoustic stimulus is presented.
-
CS-Noise trials: The conditioned light stimulus is presented, followed by the loud acoustic stimulus.
-
-
Measure the amplitude of the startle response in both trial types.
-
-
Data Analysis:
-
Calculate the fear-potentiated startle as the difference in startle amplitude between CS-Noise trials and Noise-Alone trials.
-
Compare the FPS between the almorexant and vehicle groups. A reduction in FPS indicates an anxiolytic-like effect.[16]
-
Conclusion
This compound is a well-characterized dual orexin receptor antagonist that serves as a critical tool for elucidating the role of the orexin system in regulating sleep, cognition, and emotional behavior. The protocols and data presented here provide a comprehensive guide for researchers utilizing almorexant in behavioral neuroscience experiments. Careful consideration of the experimental design, including appropriate dosing, administration route, and behavioral assays, is essential for obtaining robust and interpretable results. While its clinical development was halted, the continued use of almorex-ant in preclinical research will undoubtedly further our understanding of the complex functions of the orexin neuropeptide system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Almorexant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cegee.org [cegee.org]
- 5. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia. | Semantic Scholar [semanticscholar.org]
- 7. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 10. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist almorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of different doses of almorexant on learning and memory in 8-month-old APP/PS1 (AD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dual orexin receptor antagonist almorexant blocks the sleep-disrupting and daytime stimulant effects of methamphetamine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats [frontiersin.org]
- 15. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The brain orexin system and almorexant in fear-conditioned startle reactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Almorexant Hydrochloride for Investigating Insomnia Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness and the sleep-wake cycle.[1][2][3] Orexin neurons, located in the lateral hypothalamus, promote arousal.[1][3] Consequently, antagonism of orexin receptors presents a logical therapeutic strategy for insomnia.[4][5] Almorexant (ACT-078573) is a first-in-class dual orexin receptor antagonist (DORA) that competitively blocks both OX1 and OX2 receptors.[1][3][5] It readily crosses the blood-brain barrier to induce sleep.[2][6] Although its clinical development was discontinued, almorexant remains an invaluable pharmacological tool for investigating the pathophysiology of insomnia and the role of the orexin system in sleep regulation.[2] These notes provide detailed data and protocols for utilizing almorexant in preclinical and clinical research settings.
Mechanism of Action & Pharmacological Profile
Almorexant functions as a competitive antagonist at the OX1 receptor and a noncompetitive, pseudo-irreversible antagonist at the OX2 receptor, a characteristic attributed to its remarkably slow dissociation rate from OX2R.[7][8] This dual antagonism effectively dampens the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.[5] Studies in mice have demonstrated that the sleep-inducing effect of almorexant is primarily mediated through the blockade of the OX2 receptor.[9][10][11]
In Vitro Pharmacology: Receptor Binding Affinity
The binding affinity of almorexant for human orexin receptors has been characterized in multiple studies. This data is crucial for understanding its potency and receptor interaction kinetics.
| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) | Reference |
| Kd | 1.3 nM | 0.17 nM | [7][8] |
| pKI | - | 8.0 ± 0.1 | [12] |
| Association Rate | Fast | Fast | [7][8] |
| Dissociation Rate (koff) | Fast | Very Slow (0.005 min⁻¹) | [7][8][13][14] |
Pharmacokinetics
The pharmacokinetic profile of almorexant has been assessed in healthy human subjects, including the elderly.
| Parameter | Value | Subject Group | Reference |
| Time to Max. Concentration (Tmax) | 0.8 - 1.5 hours | Healthy Adults & Elderly | [15][16] |
| Distribution Half-life | ~1.6 hours | Healthy Elderly | [15] |
| Terminal Elimination Half-life (t1/2) | ~32 hours | Healthy Elderly | [15] |
| Metabolism | Primarily via CYP3A4 | Inferred from studies | |
| Bioavailability (Absolute) | 11.2% | Healthy Adults | [16] |
Visualization of Key Pathways and Workflows
Orexin Signaling and Almorexant Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Almorexant for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Orexin Receptor Competitive Antagonists: A Novel target of the Sedative and hypnotics drugs for the pharmacotherapy of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsm.aasm.org [jcsm.aasm.org]
- 7. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. cegee.org [cegee.org]
- 11. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 12. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Almorexant hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Almorexant Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] The orexin system is a key regulator of wakefulness, and by blocking the signaling of orexin peptides, almorexant promotes sleep.[4][5][6] It has been investigated for the treatment of insomnia. The antagonism of orexin receptors leads to the inhibition of the intracellular Ca2+ signaling pathway.[1][2][7]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years.[8] Stock solutions in organic solvents can be stored at -80°C for up to one year or at -20°C for up to one month.[1][9] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Q3: Is this compound soluble in aqueous buffers?
This compound is sparingly soluble to insoluble in aqueous buffers.[8][9][10] Direct dissolution in aqueous media is not recommended. To achieve a working concentration in an aqueous buffer like PBS, it is recommended to first dissolve the compound in DMSO and then dilute the stock solution with the buffer.[8]
Troubleshooting Guides
Solubility and Precipitation Issues
Problem: I am observing precipitation when preparing my this compound solution.
-
Cause: this compound has low aqueous solubility. Precipitation can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO, ethanol, and DMF are suitable solvents.[8] Ensure the compound is fully dissolved before further dilution. Using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2]
-
Perform a serial dilution. Instead of a single large dilution, perform a stepwise dilution of the organic stock into your aqueous medium while vortexing or stirring.
-
Do not exceed the solubility limit. In a 1:2 solution of DMSO:PBS (pH 7.2), the maximum recommended solubility is approximately 0.25 mg/mL.[8]
-
Consider the use of solubilizing agents. For in vivo studies, co-solvents like β-cyclodextrin have been used.[7]
-
Problem: My this compound solution, which was initially clear, has formed a precipitate over time.
-
Cause: This indicates that the compound is not stable in the prepared solution, or the solubility is dependent on temperature. Aqueous solutions of this compound are not recommended for storage for more than one day.[8]
-
Solution:
-
Prepare fresh solutions daily. Due to its limited stability in aqueous media, it is best to prepare the working solution immediately before use.
-
Store at the appropriate temperature. If you must store a solution for a short period, keep it at 4°C and visually inspect for any precipitation before use. Avoid freezing aqueous working solutions.
-
Stability Issues
Problem: I am concerned about the stability of this compound in my experimental setup.
-
Recommendations:
-
pH: The stability of compounds can be pH-dependent. It is advisable to conduct preliminary experiments to assess the stability of this compound in your specific buffer system if the experiment is to be conducted over a long period.
-
Light: Protect solutions from direct light, especially for long-term experiments, as photodecomposition can be a concern for many organic molecules.
-
Temperature: For prolonged incubations at elevated temperatures (e.g., 37°C in cell culture), the stability of the compound should be considered. It is recommended to minimize the duration of exposure to higher temperatures when possible.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Reference |
| DMSO | ≥ 46 mg/mL | Not Specified | [1][2] |
| DMSO | 72 mg/mL | 25°C | [9][10] |
| DMSO | 20 mg/mL | Not Specified | [8][11] |
| Ethanol | 51 mg/mL | 25°C | [9][10] |
| Ethanol | ~10 mg/mL | Not Specified | [8][11] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | Not Specified | [8][11] |
| Water | Insoluble (< 0.1 mg/mL) | Not Specified | [1][9][10] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Not Specified | [8][11] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [8] |
| Stock Solution in Solvent | -80°C | 1 year | [9] |
| Stock Solution in Solvent | -20°C | 1 month | [1][9] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][9]
-
Protocol 2: Preparation of Aqueous Working Solution
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Warm the stock solution to room temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration.
-
Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, the solution should not be used.
-
Use the freshly prepared aqueous solution immediately. Storage is not recommended for more than 24 hours.[8]
-
Visualizations
Caption: Orexin Signaling Pathway and Almorexant Antagonism.
Caption: Experimental Workflow for Solubility Testing.
Caption: Troubleshooting Guide for Precipitation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 6. cegee.org [cegee.org]
- 7. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Almorexant Hydrochloride Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor bioavailability of Almorexant hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral bioavailability of this compound?
This compound exhibits poor oral bioavailability primarily due to two factors:
-
Low Aqueous Solubility: Almorexant is a lipophilic compound (LogP > 5) and is practically insoluble in water.[1][2] This poor solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Almorexant undergoes significant metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, before it can reach systemic circulation.[2][3] This results in a low absolute oral bioavailability of approximately 11.2% in humans.[2]
Q2: What are the key physicochemical properties of this compound that I should consider in my formulation strategy?
Understanding the physicochemical properties of this compound is crucial for developing an effective formulation strategy. Key parameters are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 549.02 g/mol | [4] |
| Predicted Water Solubility | 0.000309 mg/mL | [5] |
| Solubility in DMSO | ≥ 46 mg/mL | [6] |
| Solubility in Ethanol | 51 mg/mL | [7] |
| Predicted logP | 5.25 | [5] |
| pKa (Strongest Basic) | 7.06 | [5] |
| pKa (Strongest Acidic) | 15.25 | [5] |
As a weakly basic compound, the solubility of Almorexant is expected to be pH-dependent, with higher solubility in acidic environments where it is ionized.[8]
Q3: Have lipid-based formulations been successful in improving Almorexant's bioavailability?
A study investigating a self-emulsifying liquid-filled hard gelatin capsule formulation of Almorexant in humans did not show an improvement in bioavailability compared to a tablet formulation.[2] Interestingly, the same lipid-based formulation resulted in a 3-fold increase in exposure in dogs.[9] The discrepancy is thought to be due to differences in gastrointestinal physiology between the species, possibly related to gastric pH.[9]
Q4: What are the main metabolic pathways for Almorexant and are there any potential drug-drug interactions?
Almorexant is extensively metabolized, with 47 metabolites identified in humans.[10] The primary metabolic pathways include demethylation, dehydrogenation, and oxidative dealkylation.[10]
Key drug-drug interactions to consider are:
-
CYP3A4 Substrate: Almorexant is a substrate of CYP3A4.[3] Co-administration with strong CYP3A4 inhibitors like ketoconazole can significantly increase Almorexant exposure (up to 10.5-fold), while moderate inhibitors like diltiazem also increase exposure (3.5-fold).[3]
-
CYP2D6 Inhibitor: Almorexant is a moderate inhibitor of CYP2D6.[11] It can increase the exposure of drugs metabolized by this enzyme, such as desipramine.[11]
Q5: Is Almorexant a substrate for P-glycoprotein (P-gp)?
There is no definitive public data confirming whether Almorexant is a substrate for the P-glycoprotein (P-gp) efflux transporter. For lipophilic compounds, P-gp mediated efflux can be a significant barrier to absorption.[12] It is advisable to experimentally determine the potential for P-gp interaction using an in vitro model like the Caco-2 permeability assay.
Troubleshooting Guides
Problem 1: Low and variable drug exposure in preclinical in vivo studies.
Possible Causes:
-
Poor dissolution of the crystalline drug in the GI tract.
-
Precipitation of the drug in the neutral pH of the small intestine after dissolving in the acidic stomach.
-
High inter-animal variability in gastric pH and emptying times.
Troubleshooting Strategies:
-
Formulation Approaches to Enhance Solubility and Dissolution:
-
Solid Dispersions: Dispersing Almorexant in a hydrophilic polymer matrix can improve its dissolution rate.[13] Common carriers for BCS Class II drugs include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).[14]
-
Nanonization: Reducing the particle size of Almorexant to the nanometer range can increase its surface area and dissolution velocity.[15]
-
Lipid-Based Formulations (with caution): While a self-emulsifying formulation failed in humans, different lipid-based systems (e.g., different excipients, inclusion of precipitation inhibitors) might be effective.[2][16] Careful in vitro testing that mimics in vivo conditions is crucial.
-
-
Preventing Precipitation:
-
Study Design Considerations:
-
Ensure consistent dosing procedures and consider the use of a vehicle that can maintain the drug in a solubilized or suspended state.
-
Control the feeding state of the animals, as food can significantly impact the GI environment and drug absorption.
-
Problem 2: Poor in vitro-in vivo correlation (IVIVC).
Possible Causes:
-
The in vitro dissolution method does not adequately mimic the in vivo conditions.[18]
-
Complex in vivo processes, such as gut wall metabolism and efflux transport, are not accounted for in the in vitro model.
Troubleshooting Strategies:
-
Biorelevant Dissolution Media: Use dissolution media that simulate the composition of gastric and intestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states.[17]
-
Combined Dissolution and Permeation Models: Employ in vitro models that assess both dissolution and permeation simultaneously to get a more comprehensive picture of the absorption process.[18]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to integrate in vitro data with physiological parameters to better predict in vivo performance.[18]
Experimental Protocols
1. Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol provides a general method for preparing a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under vacuum.
-
Scrape the resulting solid film from the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
2. In Vitro Dissolution Testing
This protocol describes a typical dissolution test for a poorly soluble drug formulation.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
Media:
-
900 mL of simulated gastric fluid (SGF), pH 1.2
-
900 mL of fasted state simulated intestinal fluid (FaSSIF), pH 6.5
Procedure:
-
Set the paddle speed to 75 RPM and the temperature to 37 ± 0.5°C.
-
Place a single dose of the Almorexant formulation (e.g., tablet, capsule, or an amount of solid dispersion equivalent to the dose) in each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of Almorexant in the filtered samples using a validated analytical method, such as HPLC.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
3. Caco-2 Permeability Assay for P-gp Substrate Assessment
This protocol outlines a method to determine if Almorexant is a substrate of the P-gp efflux transporter.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound
-
Verapamil (a known P-gp inhibitor)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical to Basolateral (A→B) Permeability:
-
Add Almorexant solution (at a non-toxic concentration) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and analyze for Almorexant concentration.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add Almorexant solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
P-gp Inhibition:
-
Repeat the A→B and B→A permeability assays in the presence of a P-gp inhibitor, such as verapamil, pre-incubated on both sides of the monolayer.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).
-
An efflux ratio greater than 2, which is significantly reduced in the presence of the P-gp inhibitor, suggests that Almorexant is a P-gp substrate.[10]
-
Visualizations
Caption: Workflow for overcoming the poor bioavailability of Almorexant HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journal.mdji.org [journal.mdji.org]
Almorexant Hydrochloride In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Almorexant hydrochloride in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ACT-078573) is a competitive dual orexin receptor antagonist.[1][2] It blocks the binding of orexin-A and orexin-B neuropeptides to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[3][4] This inhibition of orexin signaling leads to a decrease in wakefulness and promotion of sleep.[3][5][6] The orexin system plays a central role in regulating arousal and the sleep-wake cycle.[7]
Q2: What are the main challenges when working with this compound in vivo?
The primary challenges with this compound are its poor water solubility and low oral bioavailability.[1][7] Almorexant is a lipophilic compound, making it difficult to dissolve in aqueous solutions for parenteral administration.[7] Its low oral bioavailability (around 11.2% in humans) is attributed to extensive first-pass metabolism.[7][8][9] These properties can lead to difficulties in formulation, inconsistent drug exposure, and variability in experimental results.
Q3: What are the common routes of administration for this compound in animal studies?
Common routes of administration in preclinical studies include:
-
Oral (p.o.): Often used for assessing systemic effects, though bioavailability is a concern.[1][3][6]
-
Intraperitoneal (i.p.): A common parenteral route for systemic administration in rodents.[6][10]
-
Intracranial (i.c.) infusions: Used for targeted delivery to specific brain regions, such as the ventral tegmental area (VTA), to study localized effects on neural circuits.[10]
-
Intramuscular (i.m.): Has been used in non-human primate studies.[11]
Q4: How should this compound be stored?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1][3] For short-term storage, solutions can be kept at -20°C for up to one month.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Solubility and Precipitation of this compound in Formulation
-
Problem: The compound precipitates out of solution during preparation or before administration.
-
Cause: this compound is poorly soluble in water.[1] Using an inappropriate vehicle can lead to precipitation.
-
Solution:
-
Vehicle Selection: Use a suitable vehicle system. Common and effective vehicles for this compound include:
-
For Systemic Injections (i.p.): A solution of 2% dimethyl sulfoxide (DMSO) and 25% β-cyclodextrin in saline.[10][12]
-
For Intracranial Infusions: 100% DMSO can be used for small infusion volumes.[10]
-
Other Potential Vehicles: Formulations containing PEG300, Tween 80, and corn oil have also been suggested.[1]
-
-
Preparation Technique:
-
First, dissolve the this compound in a small amount of DMSO.
-
Then, slowly add the co-solvents (e.g., PEG300, Tween 80) or the aqueous component (e.g., saline, β-cyclodextrin solution) while vortexing to prevent precipitation.
-
Gentle warming (to 37°C) and sonication can aid in dissolution.[4]
-
-
Fresh Preparation: Prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.[6]
-
Issue 2: High Variability in Experimental Results
-
Problem: Inconsistent behavioral or physiological effects are observed between animals or experimental groups.
-
Cause: This can be due to inconsistent drug exposure resulting from formulation issues, administration technique, or the inherent pharmacokinetic properties of the compound.
-
Solution:
-
Ensure Homogeneous Formulation: Before each injection, ensure the solution is homogeneous and free of precipitates. If necessary, gently vortex the solution.
-
Consistent Administration: Standardize the administration procedure (e.g., time of day, injection speed, needle placement) across all animals.
-
Consider the Route of Administration: For studies requiring consistent and direct central nervous system exposure, intracranial infusions may provide more reliable results than systemic administration, bypassing the blood-brain barrier and first-pass metabolism.[10]
-
Pharmacokinetic Profiling: If variability persists, consider conducting a pilot pharmacokinetic study in your animal model to determine the time to maximum concentration (Tmax) and drug exposure levels with your chosen formulation and route of administration.
-
Issue 3: Unexpected Sedative Effects or Lack of Efficacy
-
Problem: The observed sedative effect is either too strong, leading to motor impairment, or too weak to be statistically significant.
-
Cause: The dose of this compound may not be optimal for the specific animal model, strain, or experimental paradigm.
-
Solution:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Published dose ranges can serve as a starting point (see Data Presentation section).
-
Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. Consider the Tmax of Almorexant, which is relatively rapid (around 0.8 to 1.5 hours in humans).[9][13] In rats, systemic administration 30 minutes prior to behavioral testing has been shown to be effective.[10]
-
Control for Locomotor Effects: Almorexant can reduce locomotor activity.[5] It is important to include appropriate controls to distinguish between sedative effects and specific effects on the behavior of interest. For example, at lower doses (e.g., 15 mg/kg, i.p. in rats), Almorexant did not significantly affect general locomotor activity.[10]
-
Data Presentation
Table 1: In Vivo Dosages of this compound in Different Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Rat (Wistar) | Oral (p.o.) | 300 mg/kg | Decreased alertness, increased NREM and REM sleep | [1] |
| Rat (Long-Evans) | Intraperitoneal (i.p.) | 3, 10, 15 mg/kg | Decreased self-administration of ethanol and sucrose | [10] |
| Mouse (C57BL/6J) | Oral (p.o.) | 30-300 mg/kg | Dose-dependent increase in NREM and REM sleep | [5][6] |
| Monkey (Rhesus) | Intramuscular (i.m.) | 10 mg/kg | Improved methamphetamine-induced sleep impairment | [11] |
Table 2: Example Formulations for In Vivo Delivery of this compound
| Route of Administration | Vehicle Composition | Notes | Reference(s) |
| Intraperitoneal (i.p.) | 2% DMSO, 25% β-cyclodextrin in saline | Suitable for systemic administration in rodents. | [10][12] |
| Intracranial (i.c.) | 100% DMSO | For direct brain infusions; use small volumes to limit potential toxicity. | [10] |
| Intramuscular (i.m.) | 25% (2-Hydroxypropyl)-β-cyclodextrin in saline | Used for systemic administration in non-human primates. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 50x stock concentration (e.g., for a final concentration of 1 mg/ml, dissolve in DMSO to make a 50 mg/ml stock). Vortex until fully dissolved.
-
In a separate sterile tube, prepare a 25% (w/v) solution of β-cyclodextrin in sterile saline.
-
Slowly add the this compound/DMSO stock solution to the β-cyclodextrin solution to achieve the final desired concentration, while continuously vortexing. The final concentration of DMSO should be 2%.
-
Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming (37°C) and brief sonication may be applied.
-
Prepare the vehicle control solution using the same percentages of DMSO and β-cyclodextrin in saline.
-
Administer the solution to the animals immediately after preparation.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting decision tree for Almorexant in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Almorexant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute oral bioavailability of almorexant, a dual orexin receptor antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of the metabolic pathways and the resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dual orexin receptor antagonist almorexant blocks the sleep-disrupting and daytime stimulant effects of methamphetamine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant Hydrochloride Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Almorexant hydrochloride in solution. The following sections offer detailed experimental protocols, data summaries, and visual guides to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF). It is insoluble in water.[1][2] For experiments requiring aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, this compound powder is stable for at least three years at -20°C.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1][4] It is advised to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can decrease the solubility of the compound.[1]
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A slight yellowing of the solution could indicate degradation. The usability of the solution depends on the nature of your experiment. For sensitive quantitative assays, it is highly recommended to prepare a fresh solution. For less sensitive screening experiments, you may proceed, but be aware that the effective concentration of the active compound might be lower than calculated. It is advisable to perform a purity check using a suitable analytical method like HPLC if you observe any change in the physical appearance of the solution.
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for poorly water-soluble compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in the final aqueous solution might be above its solubility limit. Try diluting to a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to include a small percentage of an organic co-solvent like ethanol in your final aqueous solution to improve solubility.
-
Use a formulation vehicle: For in vivo studies, a vehicle containing solubilizing agents can be used. For example, a formulation of 2% DMSO and 25% β-cyclodextrin in saline has been used for systemic injections of Almorexant.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving Powder | Inappropriate solvent; moisture in the solvent. | Ensure you are using a recommended solvent like DMSO or Ethanol.[1][2] Use fresh, anhydrous grade DMSO as moisture can reduce solubility.[1] Gentle warming to 37°C and sonication can aid dissolution. |
| Precipitation in Solution During Storage | Solution supersaturation; temperature fluctuations. | Store solutions at the recommended constant temperature.[1][4] If precipitation occurs upon thawing, gently warm the solution and vortex to redissolve before use. Consider preparing a less concentrated stock solution. |
| Inconsistent Experimental Results | Degradation of this compound; inaccurate concentration due to improper storage or handling. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] Always use calibrated pipettes for accurate dilutions. Perform a stability study under your specific experimental conditions if high reproducibility is required. |
| Loss of Biological Activity | Chemical degradation of the compound. | Suspect degradation due to factors like pH, light, or temperature. Protect solutions from light and store them at recommended low temperatures.[1][4] Avoid prolonged exposure to ambient temperatures. For cell culture experiments, prepare fresh dilutions from a frozen stock solution immediately before use. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~72-100 mg/mL (131.14 - 182.14 mM) | [1] |
| Ethanol | ~51 mg/mL (92.89 mM) | [2] |
| Water | Insoluble | [1][2] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 3 years | [1] |
| Stock Solution in Solvent | -80°C | up to 1 year | [1] |
| Stock Solution in Solvent | -20°C | up to 1 month | [1][4] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [3] |
Experimental Protocols
The following are generalized protocols for forced degradation studies to assess the stability of this compound in solution. These studies can help identify potential degradation pathways and the stability-indicating nature of analytical methods.
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Solutions:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare solutions of 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition).
-
-
Stress Conditions:
-
For acidic hydrolysis, mix equal volumes of the drug solution and 0.1 M HCl.
-
For basic hydrolysis, mix equal volumes of the drug solution and 0.1 M NaOH.
-
For neutral hydrolysis, mix the drug solution with an equal volume of purified water.
-
Incubate the solutions at 60°C for 48 hours.[6]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
-
Protocol 2: Oxidative Stability Assessment
-
Preparation of Solutions:
-
Prepare a 1 mg/mL solution of this compound in a solvent stable to oxidation (e.g., acetonitrile or water, if solubility allows with a co-solvent).
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂).
-
-
Stress Conditions:
-
Mix equal volumes of the drug solution and the 3% H₂O₂ solution.
-
Keep the solution at room temperature, protected from light, for 48 hours.[6]
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase to stop the reaction.
-
Analyze the samples by HPLC to quantify the degradation.
-
Protocol 3: Photostability Assessment
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound.
-
Transfer the solution into transparent vials.
-
Prepare a control sample by wrapping a vial in aluminum foil to protect it from light.
-
-
Exposure Conditions:
-
Place the vials in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
-
Sample Analysis:
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of degradation due to light exposure.
-
Visual Guides
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. ema.europa.eu [ema.europa.eu]
Almorexant Hydrochloride: A Technical Guide to Vehicle and Solvent Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate vehicles and solvents for Almorexant hydrochloride in experimental settings. This guide includes detailed troubleshooting protocols and frequently asked questions to ensure successful formulation and administration.
Solubility Data
Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common solvents and vehicles.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 46 mg/mL (89.75 mM)[1], 20 mg/mL[2], 72 mg/mL (131.14 mM)[3][4] | Hygroscopic DMSO can reduce solubility; use fresh DMSO.[3] |
| Dimethylformamide (DMF) | 20 mg/mL[2] | - |
| Ethanol | 10 mg/mL[2], 51 mg/mL (92.89 mM)[4] | - |
| Water | Insoluble[4] | - |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL[2][5] | Aqueous solutions are not recommended for storage for more than one day.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.55 mM)[6] | Provides a clear solution. |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL[4] | Forms a homogeneous suspension for oral administration. |
| 2% DMSO and 25% β-cyclodextrin in saline | - | Used for intraperitoneal (i.p.) injections.[7] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo studies.
In Vitro Studies: Stock Solution Preparation
For most in vitro assays, a high-concentration stock solution in an organic solvent is prepared first and then diluted to the final concentration in the aqueous assay medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vivo Studies: Vehicle Formulations
The choice of vehicle for in vivo studies depends on the route of administration.
This formulation is suitable for achieving a clear solution for oral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final this compound concentration of 2.5 mg/mL.[1][6]
For higher doses or when a solution is not feasible, a suspension can be prepared.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)
Protocol:
-
Weigh the required amount of this compound.
-
Add the powder to the desired volume of CMC-Na solution.
-
Vortex or stir the mixture to create a homogeneous suspension immediately before administration.
This formulation utilizes a cyclodextrin to improve solubility for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
β-cyclodextrin
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a 25% (w/v) solution of β-cyclodextrin in saline.
-
Dissolve the this compound in a minimal amount of DMSO (to achieve a final concentration of 2% DMSO in the total volume).
-
Add the this compound/DMSO solution to the β-cyclodextrin solution and mix until clear.[7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and use of this compound solutions.
Q1: My this compound is not dissolving in the aqueous buffer.
A1: this compound is sparingly soluble in aqueous buffers.[5] To achieve dissolution in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.
Q2: I observed precipitation after diluting my DMSO stock solution into my cell culture medium.
A2: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
Troubleshooting Steps:
-
Lower the final concentration: Try diluting your stock solution further to a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental design allows, a slightly higher percentage of DMSO in the final solution might maintain solubility. However, always run a vehicle control to account for any solvent effects.
-
Use a different vehicle: For in vivo experiments, consider using a vehicle with better solubilizing properties, such as the PEG300/Tween-80/saline formulation.
-
Q3: Can I store the prepared aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day, as precipitation may occur over time.[5] It is best to prepare fresh aqueous dilutions from your frozen organic stock solution for each experiment.
Q4: What is the best way to store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in organic solvents like DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there any specific handling precautions for this compound?
A5: As with any chemical compound, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Visual Guides
The following diagrams illustrate key decision-making processes and workflows for handling this compound.
Caption: Workflow for selecting the appropriate vehicle for this compound.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Almorexant hydrochloride
Welcome to the technical support center for Almorexant hydrochloride (ACT-078573). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this dual orexin receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in interpreting your results, including unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] It blocks the binding of orexin-A and orexin-B neuropeptides to these receptors, thereby inhibiting the downstream signaling pathways, such as the mobilization of intracellular calcium, that promote wakefulness.[1]
Q2: What are the binding affinities of Almorexant for the orexin receptors?
A2: Almorexant exhibits high affinity for both orexin receptors. The binding affinity (Kd) values are approximately 1.3 nM for the OX1 receptor and 0.17 nM for the OX2 receptor.[2]
Q3: Why was the clinical development of Almorexant discontinued?
A3: The development of Almorexant for the treatment of insomnia was abandoned in January 2011 due to concerns regarding its hepatic safety profile.[1] During clinical trials, transient increases in liver enzymes were observed in some participants, raising concerns about potential drug-induced liver injury.[1] While specific preclinical evidence of hepatotoxicity is not extensively detailed in publicly available literature, researchers should be mindful of these clinical findings.
Q4: What are the common reported side effects of Almorexant in human studies?
A4: In clinical trials, the most frequently reported adverse events were generally mild to moderate and included somnolence, fatigue, headache, and nausea.[3][4] At higher doses, muscular weakness has also been reported.[3]
Q5: Is Almorexant known to have abuse potential?
A5: Studies in recreational drug users have shown that Almorexant has some abuse liability, particularly at higher doses (1000 mg), where its "drug liking" score was comparable to zolpidem.[5][6] However, at therapeutic doses (200 mg and 400 mg), the abuse potential was significantly lower than that of zolpidem.[5] Preclinical studies in rats suggested that Almorexant itself does not produce conditioned place preference, a measure of rewarding effects.[7]
Troubleshooting Guide for Unexpected Results
Issue 1: Paradoxical Wakefulness or Hyperactivity Observed at Low Doses
Symptoms: Instead of the expected sedative effects, you observe an increase in wakefulness, locomotor activity, or a delay in sleep onset after administering a low dose of Almorexant.
Possible Causes and Solutions:
-
Dose-Dependent Biphasic Response: In a murine model of narcolepsy, a low dose of Almorexant (30 mg/kg) paradoxically increased active wakefulness and motor activity.[8] This suggests a complex dose-response relationship that may be specific to certain genetic backgrounds or disease models.
-
Troubleshooting Step: Conduct a full dose-response study to characterize the effects of Almorexant in your specific animal model. It is possible that higher doses will produce the expected sedative effects.
-
-
Timing of Administration: The effects of orexin antagonists can be influenced by the circadian rhythm and the animal's sleep-wake state at the time of dosing.
-
Troubleshooting Step: Ensure that drug administration occurs at a consistent time point in the light-dark cycle, typically at the beginning of the active phase (dark period for rodents) to maximize the sleep-promoting effects.
-
Issue 2: Variability or Lack of Efficacy in Sleep or Locomotor Studies
Symptoms: You observe high variability in sleep parameters or locomotor activity between animals, or the expected sedative effect is not statistically significant.
Possible Causes and Solutions:
-
Vehicle Formulation and Bioavailability: Almorexant is a lipophilic compound with low absolute bioavailability, largely due to first-pass metabolism.[9] The choice of vehicle can significantly impact its absorption and exposure.
-
Acclimatization and Habituation: Insufficient acclimatization of animals to the experimental setup (e.g., locomotor boxes, EEG/EMG recording chambers) can lead to stress-induced variability in baseline activity and sleep.
-
Troubleshooting Step: Ensure a sufficient habituation period for the animals in the testing environment before any baseline or drug administration recordings. A 30-minute habituation period has been used for locomotor activity studies.[12]
-
-
On-Target but Insufficient Receptor Occupancy: The observed lack of effect could be due to an insufficient dose to achieve the necessary receptor occupancy to modulate the orexin system effectively.
-
Troubleshooting Step: If possible, perform dose-escalation studies. In mice, doses ranging from 25 to 300 mg/kg have been shown to dose-dependently increase NREM and REM sleep.[2]
-
Issue 3: Unexpected Results in In Vitro Assays (e.g., Calcium Mobilization)
Symptoms: Inconsistent or unexpected responses in cell-based assays, such as a lack of inhibition of orexin-A-induced calcium release.
Possible Causes and Solutions:
-
Slow Dissociation Kinetics: Almorexant exhibits a remarkably slow dissociation rate from the OX2 receptor, which can result in a noncompetitive-like or pseudo-irreversible antagonism under certain assay conditions.[6]
-
Troubleshooting Step: The pre-incubation time with Almorexant before adding the orexin agonist is critical. With longer incubation times, Almorexant's potency at the OX2 receptor increases, and it may appear more selective for OX2 over OX1.[10] Experiment with different pre-incubation times to understand the kinetics in your assay system.
-
-
Assay-Specific Artifacts: Cell-based assays can be prone to artifacts.
-
Troubleshooting Step: Ensure the health and viability of your cells. Run appropriate controls, including vehicle-only and agonist-only wells. If using a fluorescent dye, check for any potential quenching or autofluorescence caused by Almorexant itself.
-
Data Summary
In Vitro Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| IC₅₀ | OX1 | Human | 6.6 nM | [9] |
| OX2 | Human | 3.4 nM | [9] | |
| Kd | OX1 | Human | 1.3 nM | [2] |
| OX2 | Human | 0.17 nM | [2] |
Pharmacokinetic Profile of Almorexant in Humans (Single Dose)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | [3][13] |
| Distribution Half-life | ~1.6 hours | [3] |
| Terminal Half-life | ~32 hours | [3] |
| Absolute Oral Bioavailability | ~11.2% | [4] |
Experimental Protocols
Protocol 1: In Vivo Administration for Locomotor Activity and Sleep Studies in Rodents
1. Vehicle Preparation:
-
For Oral (p.o.) Administration: Prepare a 0.25% methylcellulose solution in sterile water.[10]
-
For Intraperitoneal (i.p.) Administration: Prepare a vehicle of 2% DMSO and 25% β-cyclodextrin in sterile saline.[11]
2. This compound Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. Doses in rodents typically range from 10 mg/kg to 300 mg/kg.[2][14]
-
Suspend or dissolve the calculated amount of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
3. Administration:
-
Administer the solution via oral gavage or intraperitoneal injection at a volume appropriate for the animal's weight (e.g., 1-10 mL/kg).
-
Administer the drug at a consistent time, typically 30-60 minutes before the start of the dark phase (for sleep studies) or before placing the animal in the locomotor activity chamber.[15]
4. Data Collection:
-
For locomotor activity, allow for a habituation period (e.g., 30 minutes) before recording data.[12]
-
For sleep studies, record EEG and EMG data for at least 6-12 hours post-administration to assess effects on sleep architecture.
Protocol 2: Intracellular Calcium Mobilization Assay
1. Cell Culture:
-
Plate cells expressing either OX1 or OX2 receptors (e.g., CHO or HEK293 cells) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid is often included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the Almorexant dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This pre-incubation time is a critical parameter to optimize due to the slow dissociation kinetics of Almorexant from OX2R.[10]
4. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for several seconds.
-
Add a solution of orexin-A (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells.
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium flux.
5. Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline) for each well.
-
Plot the response as a function of Almorexant concentration to determine the IC₅₀.
Visualizations
Caption: Almorexant blocks orexin binding to OX1/OX2 receptors.
References
- 1. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. inotiv.com [inotiv.com]
- 4. cegee.org [cegee.org]
- 5. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alloxan effects on mitochondria: study of oxygen consumption, fluxes of Mg2+, Ca2+, K+ and adenine nucleotides, membrane potential and volume change in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models [frontiersin.org]
- 10. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist almorexant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism of almorexant, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial function in liver cells is resistant to perturbations in NAD+ salvage capacity - PMC [pmc.ncbi.nlm.nih.gov]
Almorexant hydrochloride potential for tachyphylaxis in studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the study of Almorexant hydrochloride, with a specific focus on its potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: Have studies demonstrated tachyphylaxis with repeated administration of this compound?
Based on available clinical trial data, there is no direct evidence to suggest that tachyphylaxis (a rapid decrease in response to a drug after repeated doses) occurs with the administration of this compound for up to 16 days. In a randomized, double-blind, placebo-controlled trial, the efficacy of almorexant in improving sleep parameters was maintained over the 16-day treatment period. For instance, a significant decrease in objective Wake After Sleep Onset (WASO) was observed with 200 mg of almorexant at both the beginning and the end of the treatment period[1]. The development of almorexant was discontinued in Phase III trials for undisclosed tolerability issues, not due to a loss of efficacy[2]. While traditional sedative-hypnotics are sometimes associated with tolerance and tachyphylaxis, dual orexin receptor antagonists (DORAs) like almorexant were developed as an alternative approach that targets a more specific neural system, which may reduce the likelihood of such effects[3].
Q2: What is the mechanism of action of almorexant?
Almorexant is a competitive dual orexin receptor antagonist, meaning it blocks the activity of both orexin-1 (OX1R) and orexin-2 (OX2R) receptors[1]. Orexin A and B are neuropeptides produced in the lateral hypothalamus that play a crucial role in promoting and maintaining wakefulness[3][4][5]. By binding to OX1R and OX2R, orexins excite various downstream arousal systems. Almorexant competitively binds to these receptors, thereby preventing the binding of orexin A and B and reducing the downstream wake-promoting signals. This inhibition of the orexin system is hypothesized to facilitate the transition to and maintenance of sleep[4][6].
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from a 16-day clinical trial of almorexant in adult patients with chronic primary insomnia[1].
| Efficacy Endpoint | Almorexant Dose | Placebo | Almorexant Effect vs. Placebo | p-value |
| Objective WASO (Polysomnography) | 200 mg | - | -26.8 min (start of treatment) | <0.0001 |
| 200 mg | - | -19.5 min (end of treatment) | <0.0001 | |
| Subjective WASO (Patient-recorded) | 200 mg | - | Significant decrease over 2 weeks | 0.0006 |
| Objective Total Sleep Time (TST) | 200 mg | - | Significant increase | <0.0001 |
| Subjective Total Sleep Time (TST) | 200 mg | - | Significant increase | <0.0001 |
Key Experimental Protocols
Protocol: Assessment of Efficacy and Safety of Almorexant in Chronic Insomnia
This protocol is based on a prospective, randomized, double-blind, placebo-controlled, active-referenced clinical trial[1].
1. Objective:
-
To assess the effect of almorexant on sleep maintenance and other sleep parameters.
-
To evaluate the safety and tolerability of almorexant in adults with chronic primary insomnia.
2. Study Design:
-
Population: Male and female adults aged 18–64 years with a diagnosis of chronic, primary insomnia.
-
Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.
-
Treatment Arms:
-
Placebo
-
Almorexant 100 mg
-
Almorexant 200 mg
-
Zolpidem 10 mg (active reference)
-
-
Duration: 16 days of nightly treatment.
3. Methodology:
-
Primary Efficacy Assessments:
-
Objective Wake Time After Sleep Onset (WASO): Measured using polysomnography (PSG) at the beginning and end of the 16-day treatment period.
-
Subjective WASO: Recorded daily by patients in a sleep diary.
-
-
Secondary Efficacy Assessments:
-
Objective and Subjective Total Sleep Time (TST): Measured by PSG and patient diaries.
-
Objective and Subjective Latency to Persistent Sleep (LPS) and Latency to Sleep Onset (LSO): Measured by PSG and patient diaries.
-
-
Safety and Tolerability Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Assessment for next-day performance impairment.
-
Evaluation for rebound insomnia and withdrawal effects upon discontinuation.
-
4. Data Analysis:
-
Statistical comparisons of the changes in efficacy endpoints from baseline between the almorexant groups and the placebo group.
-
The significance level is typically set at p < 0.05.
Visualizations
Orexin Signaling Pathway and Almorexant Inhibition
Caption: Orexin signaling pathway and the inhibitory action of almorexant.
Experimental Workflow for a Clinical Trial on Insomnia
Caption: A typical experimental workflow for an insomnia clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Almorexant for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 6. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia. | Semantic Scholar [semanticscholar.org]
Addressing variability in Almorexant hydrochloride experimental outcomes
Welcome to the technical support center for Almorexant hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to assist in your research.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
In Vitro Assays
-
Question: I am observing precipitation of this compound in my aqueous buffer during an in vitro experiment. What could be the cause and how can I resolve it?
-
Answer: this compound is a lipophilic compound with low aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit in your experimental buffer.
-
Solution 1: Optimize Solvent Concentration: this compound is soluble in DMSO.[1] Ensure you are first preparing a concentrated stock solution in 100% fresh DMSO. When diluting into your aqueous buffer, minimize the final DMSO concentration. However, be aware that even small amounts of absorbed moisture in DMSO can reduce solubility.[1]
-
Solution 2: Use of Surfactants: Consider the inclusion of a small, non-interfering amount of a surfactant like Tween 80 in your final assay buffer to maintain solubility.
-
Solution 3: pH Adjustment: Check the pH of your buffer. The solubility of compounds with amine groups can be pH-dependent.
-
-
-
Question: My calcium imaging assay is showing a high degree of variability between wells treated with this compound. What are the potential sources of this variability?
-
Answer: Variability in calcium imaging can stem from several factors related to both the compound and the assay itself.
-
Compound Distribution: Due to its lipophilicity, this compound may adsorb to plasticware, leading to inconsistent concentrations across wells. Pre-coating plates or using low-adhesion plasticware may mitigate this.
-
Cell Health and Density: Ensure uniform cell seeding density and viability across your plate, as these can significantly impact cellular responses to stimuli.
-
Inconsistent Stimulation: The response to orexin receptor activation can be rapid. Ensure consistent and simultaneous addition of both the orexin agonist and this compound (or pre-incubation with Almorexant for a consistent duration) across all wells.
-
-
In Vivo Assays
-
Question: I am not observing the expected sedative or sleep-promoting effects of this compound in my rodent model. What should I check?
-
Answer: A lack of efficacy in vivo can be due to several factors, from formulation to experimental design.
-
Formulation and Administration: this compound has low oral bioavailability (around 11.2%).[2] For intraperitoneal (i.p.) or oral (p.o.) administration, ensure the compound is properly solubilized and stable in the vehicle. A common vehicle for systemic injections is 2% DMSO and 25% β-cyclodextrin in saline, or for intracranial infusions, 100% DMSO.[3] For oral administration, formulations with PEG300, corn oil, and Tween 80 have been used.[1]
-
Dosing and Timing: The effects of orexin antagonists are dependent on the endogenous orexin tone, which varies with the circadian cycle. Administer Almorexant during the active phase of the animals (e.g., the dark cycle for nocturnal rodents) to observe maximal effects on sleep.[4] Doses in rats have ranged from 30 to 300 mg/kg p.o. to see effects on sleep.[1]
-
Animal Strain and Individual Variability: Different rodent strains can exhibit varying responses to pharmacological agents. Additionally, there is natural inter-individual variability in sleep patterns and drug metabolism.[5] Ensure you are using a sufficiently powered study to account for this.
-
-
-
Question: My behavioral data with this compound shows high inter-animal variability. How can I reduce this?
-
Answer: High variability is a common challenge in behavioral neuroscience.
-
Habituation and Acclimation: Ensure all animals are properly habituated to the experimental environment and handling procedures to minimize stress-induced variability.
-
Context-Dependent Effects: The effects of orexin antagonists on behaviors like anxiety can be highly dependent on the specific behavioral paradigm used. For example, some studies show that orexin antagonists do not alter basal anxiety levels but are effective in models of heightened emotional arousal.[6]
-
Control for Locomotor Effects: Almorexant can decrease locomotor activity.[3] It is crucial to differentiate between a specific effect on a behavioral task (e.g., learning, anxiety) and a general suppression of movement. Include appropriate controls to measure locomotor activity.
-
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound?
-
This compound is a competitive, dual orexin receptor antagonist. It blocks the binding of the neuropeptides orexin-A and orexin-B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[7] This action inhibits the wake-promoting signals of the orexin system.
-
-
What are the typical in vitro binding affinities of this compound?
-
The binding affinities can vary slightly depending on the assay conditions. Reported values are in the low nanomolar range.
-
| Receptor | Assay Type | Value |
| Human OX1 | IC50 | 6.6 nM[1] |
| Human OX2 | IC50 | 3.4 nM[1] |
| Human OX1 | Kd | 1.3 nM[8] |
| Human OX2 | Kd | 0.17 nM[8] |
| Rat OX1 | IC50 (Ca2+ flux) | 16 nM[1] |
| Human OX1 | IC50 (Ca2+ flux) | 13 nM[1] |
| Rat OX2 | IC50 (Ca2+ flux) | 15 nM[1] |
| Human OX2 | IC50 (Ca2+ flux) | 8 nM[1] |
-
What are the key pharmacokinetic parameters of this compound in humans?
-
Pharmacokinetic parameters can be influenced by factors such as dose, formulation, and patient population.
-
| Parameter | Value |
| Time to Maximum Concentration (tmax) | ~1.5 hours in elderly subjects[9] |
| Terminal Half-life (t1/2) | ~32 hours in elderly subjects[9] |
| Absolute Bioavailability | 11.2%[2] |
-
Why was the clinical development of this compound discontinued?
-
Development was halted due to concerns about hepatic safety after transient increases in liver enzymes were observed in clinical trials.
-
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors in appropriate media.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in a buffer compatible with your assay to achieve the desired final concentrations.
-
Assay Performance:
-
Place the cell plate in a fluorescence imaging plate reader (FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a defined period.
-
Add a pre-determined concentration of orexin-A (e.g., 10 nM) to stimulate the receptors.
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium release.
-
-
Data Analysis: Calculate the inhibition of the orexin-A-induced calcium signal by this compound and determine the IC50 value.
In Vivo Electrophysiology in Rodents
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane or urethane) and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the brain region of interest known to be modulated by the orexin system (e.g., the ventral tegmental area - VTA).
-
Electrode Placement: Slowly lower a recording microelectrode into the target region.
-
Baseline Recording: Record the spontaneous firing rate of individual neurons for a stable baseline period.
-
Drug Administration: Administer this compound via the desired route (e.g., i.p. injection of a solution in 2% DMSO and 25% β-cyclodextrin in saline).
-
Post-Drug Recording: Continue to record the neuronal firing rate to observe the effect of the compound.
-
Data Analysis: Analyze the change in firing rate from baseline following drug administration.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for variable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Dual Orexin/Hypocretin Receptor Antagonist, Almorexant, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin-1 receptor antagonism fails to reduce anxiety-like behaviour in either plus-maze-naïve or plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and electrophysiological characterization of almorexant, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Almorexant hydrochloride and Suvorexant in research
An Objective Comparison of Almorexant Hydrochloride and Suvorexant for Research Professionals
Introduction
This compound and Suvorexant are both members of a class of drugs known as dual orexin receptor antagonists (DORAs). They represent a targeted approach to treating insomnia by modulating the orexin neuropeptide system, a key regulator of wakefulness.[1][2][3] Almorexant was a first-in-class DORA, but its development was halted, while Suvorexant has received regulatory approval and is in clinical use.[4][5] This guide provides a detailed, objective comparison of these two compounds based on available research and clinical trial data, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: The Orexin System
The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is located in the hypothalamus and plays a crucial role in promoting and maintaining wakefulness.[6] Orexin neurons fire during wakefulness and cease during sleep. By blocking the binding of orexin peptides to their receptors, DORAs suppress wake-promoting signals, thereby facilitating the transition to and maintenance of sleep.[3][7] This mechanism differs from traditional hypnotics that generally enhance the activity of the inhibitory neurotransmitter GABA.
Pharmacodynamics
Both Almorexant and Suvorexant are competitive antagonists at both orexin receptors.[5] However, they exhibit different binding affinities and kinetics. Suvorexant has a high affinity for both OX1 and OX2 receptors.[8] Studies have shown that Almorexant also binds with high affinity and dissociates very slowly from the receptors, which may contribute to a prolonged duration of action.[5][9][10]
| Parameter | Almorexant | Suvorexant |
| Target(s) | Dual antagonist of OX1R and OX2R[2][5] | Dual antagonist of OX1R and OX2R[3][7] |
| Binding Affinity (Ki) | Not explicitly found in provided results. | OX1R: 0.55 nM[8] OX2R: 0.35 nM[8] |
| Receptor Kinetics | Very slow dissociation from receptors[5][9][10] | Slower dissociation kinetics compared to some other antagonists[11] |
Table 1: Comparative Pharmacodynamics
Pharmacokinetics
The pharmacokinetic profiles of Almorexant and Suvorexant show notable differences in absorption, half-life, and bioavailability. Suvorexant has a longer time to peak concentration and a well-defined half-life of approximately 12 hours.[8][12][13] Almorexant is absorbed more rapidly, but its terminal half-life has been reported with some variability.[5][14][15]
| Parameter | Almorexant | Suvorexant |
| Time to Peak (Tmax) | ~1.0 - 1.5 hours[14][15] | ~2 hours (fasted)[7][12][13] |
| Elimination Half-life (t½) | 13-32 hours (variable reports)[5][14] | ~12 hours[8][12][13] |
| Bioavailability | 11.2%[16] | ~82%[8][12][13] |
| Metabolism | Primarily hepatic | Primarily via CYP3A[7][12][13] |
| Excretion | Not specified | Feces (66%), Urine (23%)[8][12] |
Table 2: Comparative Pharmacokinetics
Clinical Efficacy
Clinical trials for both compounds have demonstrated efficacy in treating insomnia. Almorexant showed significant improvements in sleep maintenance and onset.[17][18][19] Similarly, Suvorexant has been shown to improve both sleep onset and maintenance over short and long-term treatment periods.[20][21][22] Despite promising efficacy data, the clinical development of Almorexant was discontinued due to safety concerns.[5][19]
| Efficacy Endpoint | Almorexant (200 mg) | Suvorexant (20/15 mg) |
| Objective WASO | -26.8 min vs. placebo (at treatment start)[17][18] | Statistically significant improvement vs. placebo[21] |
| Subjective TST | Increased vs. placebo (p < 0.0001)[17][18] | Increased vs. placebo at Month 1 and 3[21][22] |
| Latency to Persistent Sleep | Significantly reduced vs. placebo[17][18] | Statistically significant improvement vs. placebo[21] |
| Subjective TSO | Significantly reduced vs. placebo[17][18] | Improved vs. placebo at most time points[21] |
Table 3: Comparative Clinical Efficacy in Insomnia Patients (WASO: Wake After Sleep Onset; TST: Total Sleep Time; TSO: Time to Sleep Onset)
Safety and Tolerability
In clinical trials, Suvorexant was generally well-tolerated.[20][21][23] The most common adverse event reported was somnolence.[24][25][26] Almorexant also appeared to be well-tolerated in several studies, with an adverse event profile similar to placebo.[17][18] However, its development was ultimately halted due to observations of transient elevations in liver enzymes, indicating potential hepatic safety issues.[5]
| Adverse Event Profile | Almorexant | Suvorexant |
| Common AEs | Somnolence, fatigue, headache, nausea[14][27] | Somnolence, fatigue, headache, dry mouth[23][24] |
| Serious AEs | Development discontinued due to transient increases in liver enzymes[5] | Rare instances of sleep paralysis, hypnagogic/hypnopompic hallucinations, and cataplexy-like symptoms have been reported[24][28] |
| Next-Day Effects | No impaired next-day performance observed in a key trial[17][18] | Dose-related next-day effects, including sedation, are a concern[25] |
| Withdrawal/Rebound | No rebound insomnia or withdrawal effects observed[17][18] | No significant rebound or withdrawal symptoms upon discontinuation[21][25][26] |
Table 4: Comparative Safety and Tolerability
Experimental Protocols
The evaluation of both Almorexant and Suvorexant followed standard methodologies for insomnia drug trials, typically involving randomized, double-blind, placebo-controlled designs.
Almorexant: Phase III Trial (NCT00608985) Methodology
A prospective, randomized, double-blind, placebo-controlled, and active-referenced trial was conducted in adults aged 18-64 with chronic primary insomnia.[17][18]
-
Participants: 709 randomized patients.
-
Intervention: Patients were randomized (1:1:1:1) to receive either placebo, Almorexant 100 mg, Almorexant 200 mg, or zolpidem 10 mg (active reference) for a duration of 16 days.[17][18]
-
Primary Endpoints: The primary measures of efficacy were objective wake time after sleep onset (WASO), measured by polysomnography, and subjective WASO, recorded by patients.[17][18]
Suvorexant: Phase III Trials (e.g., NCT01021813) Methodology
A randomized, double-blind, placebo-controlled, parallel-group trial was conducted to assess long-term safety and efficacy.[26]
-
Participants: Patients aged 18 years or older with primary insomnia.
-
Intervention: Patients were randomized (2:1) to receive either nightly Suvorexant (40 mg for patients <65 years, 30 mg for patients ≥65 years) or a placebo for one year.[26]
-
Primary Objective: To assess the safety and tolerability of Suvorexant over one year.[26]
-
Secondary Endpoints: Efficacy was assessed using patient-reported subjective total sleep time (sTST) and subjective time to sleep onset (sTSO) over the first month.[26]
Conclusion
Both Almorexant and Suvorexant validate the orexin system as a viable target for the treatment of insomnia. They effectively improve sleep onset and maintenance by antagonizing OX1 and OX2 receptors. Suvorexant demonstrates a favorable pharmacokinetic profile with high bioavailability and a consistent half-life, supporting once-nightly dosing. While Almorexant also showed clinical promise, its development was ceased due to hepatic safety signals, a critical differentiating factor for researchers investigating new chemical entities in this class. Suvorexant's successful clinical development and approval provide a benchmark for safety and efficacy against which future DORAs will be compared. The data from both compounds offer valuable insights into the therapeutic potential and challenges of targeting the orexin system.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]
- 5. Almorexant - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Suvorexant - Wikipedia [en.wikipedia.org]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pa2online.org [pa2online.org]
- 12. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suvorexant: pharmacokinetics, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 14. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose almorexant, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tolerability of almorexant in Japanese and Caucasian healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Almorexant for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. jcsm.aasm.org [jcsm.aasm.org]
- 21. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety, Tolerability, and Pharmacokinetics of Suvorexant: A Randomized Rising-Dose Trial in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Suvorexant in the Treatment of Difficulty Falling and Staying Asleep (Insomnia) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Suvorexant for insomnia: a systematic review of the efficacy and safety profile for this newly approved hypnotic - what is the number needed to treat, number needed to harm and likelihood to be helped or harmed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Safety and efficacy of suvorexant during 1-year treatment of insomnia with subsequent abrupt treatment discontinuation: a phase 3 randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Orexin receptor antagonism: an ascending multiple-dose study with almorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Validating Almorexant Hydrochloride Efficacy in New Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Almorexant hydrochloride with alternative hypnotics in preclinical animal models. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies in the field of sleep research and drug development.
Almorexant (ACT-078573) is a first-in-class, orally active dual orexin receptor antagonist (DORA) that was developed for the treatment of primary insomnia.[1][2][3] It functions by targeting the orexin system, a key regulator of wakefulness and arousal.[1][2][3] By blocking the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, Almorexant reduces the wake-promoting signals in the brain, thereby facilitating the onset and maintenance of sleep.[4][5] Preclinical studies have demonstrated its efficacy in decreasing alertness and promoting sleep in rats, dogs, and humans, particularly when administered during the active phase of the circadian cycle when orexin levels are highest.[1][2][3]
Comparative Efficacy of this compound
Almorexant has been shown to dose-dependently increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in various animal models, including mice and rats.[4][6][7] A key finding from studies in knockout mice is that the sleep-promoting effect of Almorexant is primarily mediated through the antagonism of the OX2R.[4][6][7][8] While it acts as a dual antagonist, its effect on sleep induction is absent in mice lacking the OX2R, but present in those lacking only the OX1R.[6][7][8]
In comparison to traditional hypnotics like Zolpidem, which acts as a GABA-A receptor modulator, Almorexant presents a different efficacy and side-effect profile.[9] While both are effective at promoting sleep, Almorexant has been shown to do so without causing the cognitive and psychomotor impairments often associated with GABAergic hypnotics.[9] Furthermore, a significant concern with orexin system modulation is the potential for inducing cataplexy, a sudden loss of muscle tone. However, preclinical studies have indicated that Almorexant does not induce cataplexy in wild-type mice.[4][7]
Other orexin receptor antagonists that have been developed include suvorexant, lemborexant, and daridorexant, all of which are also dual orexin receptor antagonists.[10][11][12] There are also selective orexin receptor antagonists, such as SORA1s (targeting OX1R) and SORA2s (targeting OX2R).[11] The primary sleep-promoting effects of DORAs are attributed to their action on OX2R.[13]
Data Presentation
The following table summarizes the comparative efficacy of Almorexant and Zolpidem in a rat model.
| Compound | Dose | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Cognitive/Motor Impairment |
| Almorexant | 100 mg/kg (i.p.) | Increased | Increased | Decreased | No significant impairment |
| Zolpidem | 30 mg/kg (i.p.) | Increased | Not specified | Decreased | Impaired performance in SRM and SWM tasks |
SRM: Sustained Attention Task; SWM: Spatial Working Memory. Data adapted from Morairty et al., 2012.[9]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are summaries of key experimental protocols used in the evaluation of Almorexant.
Sleep Deprivation and Recording
-
Animals: Studies have utilized various animal models, including C57BL/6J mice, and rats.[4][6] Some studies also use knockout mice lacking OX1R, OX2R, or both to elucidate the specific receptor contributions.[4][6][7]
-
Surgical Implantation: For sleep recording, animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Sleep Deprivation Method: Sleep deprivation is often induced during the animal's normal sleep period (the light phase for nocturnal rodents) through gentle manual stimulation. This involves introducing novel objects or gently touching the animals to keep them awake without causing significant stress.[9]
-
Data Acquisition and Analysis: EEG and EMG signals are recorded continuously. The data is then scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) typically in 10-second epochs.
Behavioral and Cognitive Assessment
To assess the potential side effects on cognitive function, tasks such as the Sustained Attention Task (SRM) and the Spatial Working Memory (SWM) task are employed. These tasks are typically performed in operant chambers.
-
Sustained Attention Task (SRM): This task measures the animal's ability to maintain vigilance over a prolonged period. The animal is trained to respond to a brief visual stimulus to receive a reward. The accuracy and speed of responses are measured.
-
Spatial Working Memory (SWM): This task assesses the animal's ability to remember spatial information over a short delay. The animal is presented with a sequence of stimuli in different locations and must respond based on the spatial arrangement.
Locomotor Activity
Locomotor activity is often measured to assess both the sedative effects of the drug and to rule out motor impairment as a confounding factor in cognitive tests. This is typically done by placing the animal in an open field arena equipped with infrared beams to track movement. Total distance traveled and patterns of movement are recorded and analyzed.[4]
Mandatory Visualizations
Signaling Pathway of Almorexant
Caption: Almorexant blocks orexin A and B from binding to OX1 and OX2 receptors, inhibiting wakefulness.
Experimental Workflow for Hypnotic Drug Evaluation
Caption: Workflow for preclinical evaluation of hypnotic compounds in animal models.
References
- 1. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cegee.org [cegee.org]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 7. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Orexin System in the Pharmacological Management of Insomnia and Other Diseases: Suvorexant, Lemborexant, Daridorexant, and Novel Experimental Agents [mdpi.com]
- 11. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypnotic - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Almorexant Hydrochloride and Classical Hypnotics in Preclinical Animal Models
This guide provides a detailed comparison between the dual orexin receptor antagonist, Almorexant hydrochloride, and classical hypnotics, primarily benzodiazepines and "Z-drugs," based on data from animal studies. The focus is on efficacy, effects on sleep architecture, and side-effect profiles, providing researchers and drug development professionals with a comprehensive overview of their distinct pharmacological characteristics.
Mechanism of Action: A Tale of Two Systems
The fundamental difference between Almorexant and classical hypnotics lies in their mechanism of action. Almorexant targets the orexin system, a key regulator of wakefulness, while classical hypnotics enhance the activity of the brain's primary inhibitory system, the GABAergic system.
-
This compound: This compound is a competitive dual antagonist of orexin receptor 1 (OX1) and orexin receptor 2 (OX2).[1] The orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and project to various arousal centers in the brain, promoting and stabilizing wakefulness.[2] By blocking orexin receptors, particularly the OX2 receptor which is crucial for sleep induction, Almorexant disfacilitates these arousal centers, making the transition to sleep more permissive.[2][3][4] This mechanism is considered to be a more targeted approach to promoting sleep by "turning off" wakefulness signals.
-
Classical Hypnotics (Benzodiazepines and Z-drugs): These drugs are positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of the inhibitory neurotransmitter GABA.[5][7] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire.[8] This widespread central nervous system depression results in sedation and sleep.[7][9]
Comparative Efficacy and Sleep Architecture
Animal studies, primarily in rats and mice, demonstrate that both Almorexant and classical hypnotics are effective at promoting sleep. However, they exhibit significant differences in their effects on the underlying sleep architecture.
Table 1: Effects on Sleep Parameters in Rodent Models
| Parameter | This compound | Classical Hypnotics (Zolpidem, Benzodiazepines) | Citations |
|---|---|---|---|
| Sleep Latency | Significantly reduced. | Significantly reduced. | [10][11] |
| Wakefulness | Dose-dependently decreased. | Dose-dependently decreased. | [3][10][12] |
| NREM Sleep | Increased. | Increased, particularly Slow Wave Sleep (SWS). | [3][10][11][12] |
| REM Sleep | Increased. | Often suppressed or unchanged. |[3][11][12][13] |
Almorexant promotes a sleep profile that more closely resembles natural sleep by increasing both Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep.[3][12] In contrast, classical hypnotics, while effective at increasing NREM sleep, often do so at the expense of REM sleep.[13]
Side Effect Profile: A Clear Distinction
The most striking differences between Almorexant and classical hypnotics emerge in their side-effect profiles, particularly concerning motor and cognitive functions.
Table 2: Comparative Side Effects in Rodent Models
| Side Effect Profile | This compound | Classical Hypnotics (Zolpidem, Diazepam, etc.) | Citations |
|---|---|---|---|
| Motor Coordination | No impairment observed on rotarod test, even at high doses (e.g., 300 mg/kg in rats). | Dose-dependent impairment on rotarod test. | [14][15] |
| Muscle Relaxation | No myorelaxant effects; high doses may increase grip strength. | Dose-dependent myorelaxation (decreased grip strength). | [15] |
| Cognitive Performance | No impairment in spatial reference or working memory (Morris Water Maze). | Impairment in spatial memory tasks. | [2][16] |
| Interaction with Ethanol | Did not potentiate ethanol-induced motor impairment. | Potentiated ethanol-induced motor impairment. |[14][15] |
These preclinical findings suggest a significantly improved safety profile for orexin antagonists. Studies consistently show that even at sleep-promoting doses, Almorexant does not produce the motor or cognitive impairments characteristic of GABA-A modulators.[2][15][16] This is hypothesized to be due to Almorexant's targeted disfacilitation of wake-promoting systems, as opposed to the global neuronal inhibition caused by classical hypnotics.[2]
Experimental Protocols in Preclinical Evaluation
The data presented are derived from standardized and well-validated experimental protocols in animal models.
Key Animal Models
-
Rodents: Male Wistar or Sprague-Dawley rats and C57BL/6 mice are the most common subjects for sleep studies.[3][12][15][17]
-
Insomnia Models: To better assess hypnotic efficacy, insomnia-like states can be induced. This can be achieved through methods like gentle handling, exposure to a novel or mildly stressful environment (e.g., placing a rat on a grid over water), or administering a stimulant.[10][11][18]
Core Methodologies
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) to measure brainwave activity and electromyography (EMG) to measure muscle tone. This combination is essential for accurately scoring vigilance states (Wake, NREM, REM).[19]
-
Drug Administration: Test compounds are typically administered orally (p.o.) or via intraperitoneal (i.p.) injection at the beginning of the animal's active phase (the dark period for nocturnal rodents) to challenge the drive for wakefulness.[3][15]
-
Sleep Recording and Analysis: Following drug administration, EEG/EMG signals are recorded for several hours. The data are then visually or automatically scored in epochs (e.g., 10-30 seconds) to quantify time spent in each sleep-wake state.
-
Behavioral and Safety Testing:
-
Rotarod Test: This apparatus consists of a rotating rod that accelerates over time. It is the standard test for assessing drug-induced motor impairment. A drug's effect is measured by the latency to fall from the rod.[14][15]
-
Grip Strength Test: Measures forelimb muscle strength to assess myorelaxant effects.[15]
-
Morris Water Maze: A test of spatial learning and memory where a rodent must find a hidden platform in a pool of water. It is used to evaluate cognitive side effects.[2][16]
-
Conclusion
Preclinical animal data clearly delineate this compound from classical hypnotics. While both classes effectively promote sleep, Almorexant does so by targeting the orexin wakefulness system, resulting in a more physiological sleep architecture with increases in both NREM and REM sleep. Most importantly, Almorexant demonstrates a superior safety profile in animal models, lacking the motor and cognitive impairments and the negative interaction with ethanol that are characteristic of GABA-A receptor modulators. These findings provided a strong rationale for the clinical development of orexin receptor antagonists as a novel class of insomnia therapies.
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cegee.org [cegee.org]
- 5. Hypnotic and anxiolytic drugs | Pharmacology Education Project [pharmacologyeducation.org]
- 6. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Sleep-inducing effects of three hypnotics in a new model of insomnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of three hypnotics on the sleep-wakefulness cycle in sleep-disturbed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of rat orexin receptors by almorexant attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 15. Differential Effects of the Dual Orexin Receptor Antagonist Almorexant and the GABAA-α1 Receptor Modulator Zolpidem, Alone or Combined with Ethanol, on Motor Performance in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. maze.conductscience.com [maze.conductscience.com]
Almorexant Hydrochloride: A Comparative Guide to its Dose-Response Relationship Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationship of almorexant hydrochloride, a dual orexin receptor antagonist, across various species. The information presented is collated from preclinical and clinical studies to support research and development in the field of sleep medicine.
Mechanism of Action
This compound competitively antagonizes both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness, and by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B, almorexant promotes sleep.[2][3] Studies have shown that antagonism of the OX2 receptor is sufficient for sleep induction.[2][4]
dot
Figure 1: Almorexant's antagonistic action on orexin receptors.
Dose-Response Relationship: Efficacy in Promoting Sleep
The following tables summarize the dose-dependent effects of almorexant on key sleep parameters across different species.
Table 1: Effects on Wake After Sleep Onset (WASO)
| Species | Dose | Route of Administration | Change in WASO from Placebo/Vehicle | Citation |
| Human (Adults with Primary Insomnia) | 100 mg | Oral | - | [5] |
| 200 mg | Oral | -26.8 min (at initiation) | [6] | |
| 400 mg | Oral | -54 min | [5][7] | |
| Human (Elderly with Primary Insomnia) | 25 mg | Oral | -10.4 min | [6] |
| 50 mg | Oral | -19.2 min | [6][8] | |
| 100 mg | Oral | -31.4 min | [6][8] | |
| 200 mg | Oral | -46.5 min | [6][8] |
Table 2: Effects on Total Sleep Time (TST)
| Species | Dose | Route of Administration | Change in TST from Placebo/Vehicle | Citation |
| Human (Adults with Primary Insomnia) | 200 mg | Oral | Increased (p<0.0001) | [6] |
| 400 mg | Oral | Increased | [5][7] | |
| Human (Elderly with Primary Insomnia) | 25 mg | Oral | +14.3 min | [6] |
| 50 mg | Oral | Increased | [6][8] | |
| 100 mg | Oral | Increased | [6][8] | |
| 200 mg | Oral | +55.1 min | [6][8] | |
| Rat | 100 mg/kg | Oral | Increased NREM and REM sleep | [4] |
Table 3: Effects on Latency to Persistent Sleep (LPS) / Sleep Onset
| Species | Dose | Route of Administration | Change in LPS/Sleep Onset from Placebo/Vehicle | Citation |
| Human (Adults with Primary Insomnia) | 200 mg | Oral | Significantly reduced | [6] |
| 400 mg | Oral | -18 min | [7] | |
| Human (Elderly with Primary Insomnia) | 200 mg | Oral | -10.2 min | [6] |
Dose-Response Relationship: Effects on Locomotor Activity
Almorexant has been shown to dose-dependently decrease locomotor activity in preclinical species.
Table 4: Effects on Locomotor Activity
| Species | Dose | Route of Administration | Effect on Locomotor Activity | Citation |
| Mouse | 50 mg/kg | Oral | Reduced baseline locomotor activity | [2] |
| 100 mg/kg | Oral | Reduced baseline and orexin-induced locomotion | [2] | |
| 200 mg/kg | Oral | Reduced baseline and orexin-induced locomotion | [2] | |
| Rat | 30 mg/kg | Oral | Minimal effective dose to reduce baseline activity | [2] |
| 100 mg/kg | Oral | Did not impair motor performance | [4] | |
| 300 mg/kg | Oral | Did not impair motor performance | [4] | |
| Dog | 30 mg/kg | Oral | Minimal effective dose to reduce baseline activity | [2] |
Experimental Protocols
Clinical Studies in Humans with Primary Insomnia
-
Study Design: The clinical trials were typically prospective, randomized, double-blind, placebo-controlled, and often employed a crossover design.[6][7][8] An active reference, such as zolpidem, was sometimes included.[9][6]
-
Participants: Adult and elderly (≥65 years) male and female patients diagnosed with chronic primary insomnia.[6][8]
-
Intervention: Oral administration of almorexant at various doses (e.g., 25, 50, 100, 200, 400 mg) or placebo before bedtime.[6][7][8]
-
Primary Efficacy Endpoint: The primary measure of efficacy was typically Wake After Sleep Onset (WASO), objectively measured by polysomnography (PSG).[6][8]
-
Polysomnography (PSG): Standard PSG recordings were conducted in sleep laboratories to measure various sleep parameters, including TST, LPS, WASO, and time spent in different sleep stages (N1, N2, N3/SWS, REM).[9][6][7]
Preclinical Studies in Rodents
-
Sleep Studies (EEG/EMG Recordings):
-
Surgical Implantation: Animals (mice or rats) were anesthetized, and electrodes were surgically implanted for electroencephalogram (EEG) and electromyogram (EMG) recordings. EEG electrodes (stainless steel screws) were typically placed over the frontal and parietal cortices, while EMG electrodes (stainless steel wires) were inserted into the nuchal muscles.
-
Recording: After a recovery period, animals were habituated to the recording chambers. EEG and EMG signals were continuously recorded, typically for 24 hours, to establish a baseline and then following oral administration of almorexant or vehicle.
-
Sleep Scoring: The recorded data was scored in epochs (e.g., 10 seconds) to classify vigilance states into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the characteristics of the EEG and EMG signals. NREM sleep is characterized by high-amplitude, low-frequency delta waves, while REM sleep is identified by low-amplitude, high-frequency theta waves and muscle atonia.
-
-
Locomotor Activity Studies:
-
Apparatus: Spontaneous locomotor activity was assessed using automated activity chambers (e.g., open field arenas) equipped with infrared beams.
-
Procedure: Animals were individually placed in the activity chambers for an acclimatization period. Following acclimatization, they were administered almorexant or vehicle orally. Their locomotor activity (e.g., distance traveled, beam breaks) was then recorded for a defined period.
-
dot
Figure 2: General experimental workflow for evaluating almorexant.
Conclusion
This compound demonstrates a clear dose-dependent effect on promoting and maintaining sleep across multiple species, including humans. The primary mechanisms of action, antagonism of orexin receptors, translates from preclinical models to clinical efficacy. The data presented in this guide highlights the consistent effects on key sleep parameters such as WASO, TST, and LPS. Furthermore, preclinical studies indicate a reduction in locomotor activity without significant motor impairment at sleep-promoting doses. This comparative guide serves as a valuable resource for researchers investigating novel therapeutics for sleep disorders. It is important to note that despite promising efficacy, the clinical development of almorexant was discontinued due to safety concerns.[1]
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. researchgate.net [researchgate.net]
- 4. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pros and cons of using automated sleep scoring in sleep research: Comparative analysis of automated sleep scoring in human and rodents: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kopfinstruments.com [kopfinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant Hydrochloride vs. Benzodiazepines: A Comparative Analysis of Their Effects on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of almorexant hydrochloride, a dual orexin receptor antagonist, and benzodiazepines, a class of gamma-aminobutyric acid (GABA) A receptor modulators, on sleep architecture. The information is compiled from preclinical and clinical studies to offer an objective overview supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in how almorexant and benzodiazepines induce sleep lies in their distinct molecular targets and mechanisms of action.
This compound: Almorexant is a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness and arousal.[2] By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, almorexant suppresses the wake drive, thereby promoting the initiation and maintenance of sleep.[3][4] This mechanism is thought to more closely mimic physiological sleep by turning down the "wake" signal, rather than globally depressing the central nervous system.[5]
Benzodiazepines: Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[6][7] GABA is the primary inhibitory neurotransmitter in the central nervous system.[8] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA.[9] This potentiation of GABAergic inhibition leads to a widespread depression of the central nervous system, resulting in sedative, hypnotic (sleep-inducing), anxiolytic, anticonvulsant, and muscle relaxant effects.[8][10]
Signaling Pathway Diagrams
Effects on Sleep Architecture: A Quantitative Comparison
The following tables summarize the effects of this compound and benzodiazepines on key sleep parameters as measured by polysomnography (PSG).
This compound
| Sleep Parameter | Dosage | Change from Placebo | Study Population | Reference |
| Sleep Efficiency (SE) | 400 mg | +14.4% | Primary Insomnia Patients | [2][11] |
| Wake After Sleep Onset (WASO) | 400 mg | -54 min | Primary Insomnia Patients | [2][11] |
| 200 mg | -26.8 min (start), -19.5 min (end) | Adult Chronic Insomnia Patients | [12] | |
| Latency to Persistent Sleep (LPS) | 400 mg | -18 min | Primary Insomnia Patients | [2][11] |
| Total Sleep Time (TST) | 400 mg | +69.7 min | Primary Insomnia Patients | [11] |
| 200 mg | Increased (p < 0.0001) | Adult Chronic Insomnia Patients | [12] | |
| Stage 1 Sleep (N1) | 100-400 mg | Reduced | Primary Insomnia Patients | [11] |
| Stage 2 Sleep (N2) | 100-400 mg | No significant change | Primary Insomnia Patients | [11] |
| Slow-Wave Sleep (SWS; N3/N4) | 200 mg | No suppression | Adult Chronic Insomnia Patients | [12] |
| REM Sleep | 100-400 mg | Increased time spent in REM | Primary Insomnia Patients | [11] |
| 300 mg/kg (rats) | Increased | Wistar Rats | [13] | |
| 100 mg/kg (mice) | Increased | C57BL/6J Mice | [14] |
Benzodiazepines
| Sleep Parameter | Drug (Dosage) | Change from Baseline/Placebo | Study Population | Reference |
| Sleep Efficiency | Varies | Generally increased | Insomnia Patients | [15] |
| Wake After Sleep Onset (WASO) | Varies | Generally decreased | Insomnia Patients | [16] |
| Sleep Latency | Varies | Generally decreased | Insomnia Patients | [15] |
| Total Sleep Time (TST) | Varies | Generally increased | Insomnia Patients | [17] |
| Stage 1 Sleep (N1) | Estazolam (2 mg), Temazepam (15/30 mg) | Reduced | Insomnia Patients | [18] |
| Stage 2 Sleep (N2) | Varies | Increased | General Finding | [17][19] |
| Slow-Wave Sleep (SWS; N3/N4) | Varies | Decreased | General Finding | [15][16][19] |
| Estazolam (2 mg) | Reduced from 4% to 1% | 35 yr old Insomniacs | [18] | |
| Temazepam (15/30 mg) | Reduced from 8% to 5% | 38 yr old Insomniacs | [18] | |
| REM Sleep | Varies | Decreased | General Finding | [19][20] |
Experimental Protocols
The data presented above are derived from studies employing rigorous experimental designs. A generalized workflow for a clinical trial evaluating sleep medication is outlined below.
Key Experimental Methodologies
-
Study Design: Most clinical trials cited are randomized, double-blind, placebo-controlled studies. Some also include an active reference drug.[2][12]
-
Participants: Studies typically enroll patients with a diagnosis of primary or chronic insomnia, often within a specific age range (e.g., 18-64 years).[12] Healthy volunteers are also used in early-phase trials.[4]
-
Drug Administration: Investigational drugs and placebos are administered orally at specified times before bedtime. Dosages are varied to assess dose-response relationships.[2]
-
Sleep Assessment:
-
Polysomnography (PSG): This is the gold standard for objective sleep measurement. It involves continuous monitoring of electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to determine sleep stages and other sleep parameters.[15]
-
Subjective Sleep Questionnaires: Participants often complete sleep diaries to record subjective measures such as latency to sleep onset, total sleep time, and sleep quality.[12]
-
-
Safety and Tolerability: Adverse events are monitored throughout the study. Next-day residual effects, such as drowsiness and impaired cognitive or motor function, are assessed using standardized tests.[5][12]
Experimental Workflow Diagram
Summary and Conclusion
This compound and benzodiazepines promote sleep through fundamentally different mechanisms, which is reflected in their distinct effects on sleep architecture.
-
Almorexant appears to promote a more naturalistic sleep profile. It has been shown to increase total sleep time and reduce wakefulness after sleep onset without suppressing slow-wave sleep.[12] Notably, some studies indicate an increase in REM sleep.[11] This profile suggests a targeted approach to sleep promotion by inhibiting the wake-promoting orexin system.
-
Benzodiazepines , while effective at reducing sleep latency and increasing total sleep time, significantly alter sleep architecture. Their most prominent effects are an increase in stage 2 sleep and a decrease in both slow-wave sleep and REM sleep.[19] The reduction in deep sleep stages is a significant consideration, as these stages are crucial for memory consolidation and physical restoration.[16]
References
- 1. Almorexant - Wikipedia [en.wikipedia.org]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. The dual orexin receptor antagonist almorexant induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 4. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of the Dual Orexin Receptor Antagonist Almorexant and the GABAA-α1 Receptor Modulator Zolpidem, Alone or Combined with Ethanol, on Motor Performance in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benzoinfo.com [benzoinfo.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Benzodiazepines: Uses, Side Effects, Interactions & Warnings [drugs.com]
- 11. Orexin Receptor Antagonism, a New Sleep-Enabling Paradigm: A Proof-of-Concept Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of almorexant in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. quora.com [quora.com]
- 18. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiology, Sleep Stages - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Almorexant Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Almorexant hydrochloride, a potent orexin receptor antagonist, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.
Key Hazard and Disposal Information
This compound presents specific hazards that necessitate stringent disposal practices. The following table summarizes the critical safety and disposal information derived from safety data sheets (SDS).
| Hazard Category | GHS Hazard Statement | Disposal Precautionary Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
| General Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Standard Disposal Procedure for this compound
While specific experimental protocols for the disposal of this compound are not publicly detailed, a standardized procedure based on its known hazards and general laboratory best practices should be followed. This protocol is designed to minimize exposure and prevent environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
-
Leak-proof, sealable waste container, appropriately labeled for hazardous chemical waste.
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
pH paper (if applicable for neutralized solutions).
-
Chemical fume hood.
Procedure:
-
Preparation and PPE: Before handling this compound waste, ensure you are wearing the appropriate PPE. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
-
Segregation of Waste:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container labeled for hazardous liquid waste. Avoid mixing with other solvent wastes unless compatibility has been confirmed.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and weighing papers, should be considered contaminated and disposed of in the designated solid hazardous waste container.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[1]
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Container Management:
-
Ensure all waste containers are kept securely sealed when not in use.
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1] Adhere to all local, state, and federal regulations for the disposal of pharmaceutical and hazardous chemical waste.[3][4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[1][2] Its high toxicity to aquatic life necessitates professional disposal to prevent environmental harm.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Almorexant Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Almorexant hydrochloride, a potent dual orexin receptor antagonist. Adherence to these procedural guidelines is critical to ensure the safety of researchers and laboratory personnel.
Hazard Identification and Engineering Controls
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] While no specific occupational exposure limits have been established, its potent pharmacological activity necessitates stringent handling protocols.[1]
Engineering Controls are the first line of defense in minimizing exposure. All manipulations of this compound powder or solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[1] An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required for all personnel handling this compound. The following table summarizes the required equipment, specifications, and best practices.
| PPE Category | Specification | Best Practices |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves, tested against ASTM D6978 standard. | Inner glove should be worn under the cuff of the lab coat; the outer glove should extend over the cuff. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Gown should have long sleeves with tight-fitting knit or elastic cuffs. Do not wear outside of the designated handling area. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | A face shield is recommended when there is a risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for procedures with a high likelihood of aerosol generation, as determined by a risk assessment. |
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Conical tube or vial for solution
-
Vortex mixer
-
All required PPE
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood or ventilated balance enclosure is operating correctly.
-
Staging: Place all necessary equipment (balance, weighing paper, spatula, vial, solvent) inside the fume hood.
-
Weighing: Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper on the balance. Use a clean spatula for the transfer. Minimize any dust generation.
-
Transfer: Once the desired weight is obtained, carefully transfer the powder into the prepared vial.
-
Solubilization: In the fume hood, add the appropriate volume of solvent to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Initial Cleanup: Dispose of the weighing paper and any other disposable items that came into contact with the powder into a designated hazardous waste container within the fume hood.
-
Decontamination: Wipe down the spatula, balance, and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste container. With the inner gloves still on, remove your lab coat and eye protection. Finally, remove the inner gloves and wash your hands thoroughly.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weighing paper, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[1]
-
Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of as regular laboratory glass waste after defacing the label.
Workflow and Safety Diagram
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
